Methyl L-daunosamine hydrochloride
説明
BenchChem offers high-quality Methyl L-daunosamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-daunosamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6+,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYGBUAXDCLPMP-AOAPYHFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biosynthesis pathway of L-daunosamine in Streptomyces peucetius.
Biosynthesis Pathway of L-Daunosamine in Streptomyces peucetius: A Technical Guide
Executive Summary
L-Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) is the critical amino sugar moiety of the anthracycline antibiotics daunorubicin and doxorubicin, produced by Streptomyces peucetius. The presence of this sugar is the primary determinant of the drug's DNA-binding affinity and biological activity. For researchers in combinatorial biosynthesis and glycoengineering, mastering the dnm gene cluster and its enzymatic logic is essential for generating novel glycosylated therapeutics with improved toxicity profiles.
This guide delineates the genomic architecture, the precise enzymatic cascade, and the experimental protocols required to reconstitute and validate the biosynthesis of dTDP-L-daunosamine.
Genomic Architecture: The dnm Gene Cluster
The biosynthesis of L-daunosamine is encoded by the dnm gene cluster, which is embedded within the larger dnr (daunorubicin) biosynthetic cluster in S. peucetius. Unlike scattered biosynthetic loci, the dnm genes function as a cohesive cassette, facilitating their use in heterologous expression systems.
Table 1: Functional Assignment of the dnm Gene Cluster
| Gene | Enzyme Classification | Cofactor | Mechanistic Role |
| dnmL | Glucose-1-phosphate thymidylyltransferase | dTTP, Mg²⁺ | Activation: Couples Glc-1-P with dTTP to form dTDP-D-glucose. |
| dnmM | dTDP-glucose 4,6-dehydratase | NAD⁺ | Deoxygenation: C6 reduction and C4 oxidation to form the 4-keto-6-deoxy intermediate. |
| dnmU | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | None | Stereochemical Switch: Inverts C3 and C5, converting the sugar from D- to L-configuration. |
| dnmT | dTDP-4-keto-L-sugar 2,3-dehydratase | None | Deoxygenation: Catalyzes the elimination of the C2 hydroxyl group (2,3-dehydration). |
| dnmJ | dTDP-3-amino-2,3,6-trideoxy-4-keto-L-hexose transaminase | PLP | Amination: Introduces the amino group at C3 via a PLP-dependent mechanism. |
| dnmV | dTDP-4-keto-L-daunosamine reductase | NADPH | Reduction: Stereospecific reduction of the C4 ketone to a hydroxyl group, yielding the final donor. |
| dnmZ * | Nitrososynthase (Baumycin-related) | FAD, NADPH | Note: Historically confused with DnmV. Recent structural data suggests DnmZ oxidizes the amine for baumycin synthesis. |
The Biochemical Pathway (The Core)
The transformation of Glucose-1-Phosphate to dTDP-L-daunosamine involves a six-step enzymatic cascade characterized by a critical "stereochemical flip" (D to L) and a regio-specific amination.
Pathway Logic & Mechanism
-
Priming (DnmL): The pathway initiates with the activation of D-glucose-1-phosphate to dTDP-D-glucose.[1]
-
The Common Intermediate (DnmM): An NAD+-dependent oxidoreduction at C4 and C6 yields dTDP-4-keto-6-deoxy-D-glucose. This is the divergence point for most deoxysugar pathways.
-
The L-Switch (DnmU): DnmU acts as a 3,5-epimerase.[1] This is the pivotal step that defines the sugar as an L-isomer (L-rhamnose pathway homologs share this logic).
-
2,3-Deoxygenation (DnmT): To achieve the 2,3,6-trideoxy state, DnmT catalyzes a dehydration, likely forming a
intermediate. -
Transamination (DnmJ): The Pyridoxal 5'-phosphate (PLP) dependent DnmJ installs the amine at C3. This reaction is often the rate-limiting step in in vitro reconstitutions.
-
Final Reduction (DnmV): The C4 ketone is reduced to an axial hydroxyl group, finalizing the L-lyxo configuration.
Pathway Visualization
Figure 1: The enzymatic cascade of L-daunosamine biosynthesis in S. peucetius.[1][2][3] Blue nodes indicate enzymes; Green node indicates the final glycosyl donor.
Enzymology & Mechanism: Deep Dive
DnmU: The Stereochemical Gatekeeper
DnmU is a specific 3,5-epimerase.[1] Unlike simple epimerases, DnmU must destabilize the proton at C5 to facilitate the inversion of the sugar ring. In the absence of DnmU, the pathway defaults to D-sugar derivatives (like those found in other macrolides).
-
Critical Insight: DnmU activity is reversible in vitro. To drive the reaction forward during reconstitution, it must be coupled with the subsequent irreversible steps (DnmT/DnmJ).
DnmJ: The PLP-Dependent Transaminase
DnmJ belongs to the aspartate aminotransferase superfamily.
-
Mechanism: It employs a Ping-Pong Bi-Bi mechanism. The enzyme first binds the amino donor (usually L-glutamate), converting PLP to Pyridoxamine Phosphate (PMP). It then binds the sugar intermediate, transferring the amine to the C3 position.
-
Bottleneck Warning: In in vitro assays, DnmJ is frequently the kinetic bottleneck. Supplementation with excess L-glutamate and PLP is mandatory for efficient turnover.
Experimental Protocol: In Vitro Reconstitution
This protocol describes the self-validating reconstitution of the pathway using recombinant enzymes. This method is superior to whole-cell feeding studies for characterizing enzyme kinetics and substrate specificity.
Objective: Synthesize and validate dTDP-L-daunosamine from dTDP-glucose.
Reagents & Buffers
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂.
-
Cofactors: 0.5 mM NAD⁺, 1 mM NADPH, 0.1 mM PLP (Pyridoxal 5'-phosphate).
-
Substrate: 1 mM dTDP-D-glucose (commercially available or synthesized via DnmL).
-
Amino Donor: 5 mM L-Glutamate.
-
Enzymes: Purified recombinant DnmM, DnmU, DnmT, DnmJ, DnmV (5–10 µM each).
Step-by-Step Workflow
-
Dehydration/Epimerization Phase (Step 1):
-
Incubate dTDP-glucose with DnmM and DnmU in Reaction Buffer + NAD⁺ at 30°C for 30 minutes.
-
Validation: Analyze a 10 µL aliquot via HPLC. Peak shift from dTDP-Glc indicates formation of the 4-keto intermediate.
-
-
Amination/Reduction Phase (Step 2):
-
Add DnmT , DnmJ , and DnmV to the mixture.
-
Supplement with PLP , L-Glutamate , and NADPH .
-
Incubate at 30°C for 2–4 hours. Note: Protect from light due to PLP photosensitivity.
-
-
Termination & Purification:
-
Quench reaction with equal volume of methanol or by heating at 80°C for 2 mins (if enzymes precipitate cleanly).
-
Centrifuge (12,000 x g, 10 min) to remove protein.
-
-
Analytical Validation (LC-MS):
-
Column: C18 Reverse Phase or Anion Exchange (SAX).
-
Mobile Phase: 50 mM Ammonium Acetate (pH 5.5) / Methanol gradient.
-
Detection: ESI-MS in Negative Mode.
-
Target Ion: Look for the [M-H]⁻ ion of dTDP-L-daunosamine.[3]
-
Calculated Mass: ~531 Da (neutral).
-
Target m/z:530.1 .
-
-
Experimental Workflow Diagram
Figure 2: Step-wise reconstitution workflow for dTDP-L-daunosamine synthesis.
References
-
Thibodeaux, C. J., Melancon, C. E., & Liu, H. W. (2008). Natural-product sugar biosynthesis: molecular basis for diversity. Angewandte Chemie International Edition. Link
-
Madduri, K., & Hutchinson, C. R. (1995). Functional characterization of the genes encoding the dTDP-L-daunosamine biosynthetic pathway in Streptomyces peucetius. Journal of Bacteriology. Link
-
Sthanam, L. K., et al. (2021). In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation.[4][5][6] ACS Chemical Biology.[4][6][7] Link
-
Rupprath, C., et al. (2005). The biosynthetic gene cluster of the antitumor drug daunorubicin in Streptomyces peucetius.[2][7][8] Microbiology. Link
-
Puffer, B., et al. (2015). Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway.[9][10] Acta Crystallographica Section F. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of DnmZ, a nitrososynthase in the Streptomyces peucetius anthracycline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
In vitro enzymatic synthesis of dTDP-L-daunosamine.
Technical Guide: In Vitro Enzymatic Synthesis of dTDP-L-Daunosamine
Executive Summary The enzymatic synthesis of dTDP-L-daunosamine (2,3,6-trideoxy-3-amino-L-lyxo-hexose) represents a critical workflow in the glycorandomization of anthracycline antibiotics.[1] While Streptomyces peucetius fermentation remains the industrial standard for doxorubicin production, in vitro enzymatic reconstitution offers superior control for generating novel glycosylated therapeutics. This guide details a self-validating, "one-pot, two-step" protocol that overcomes the notorious kinetic bottlenecks and shunt-product formation inherent to this pathway.
Part 1: The Biosynthetic Architecture
The conversion of Glucose-1-Phosphate (G1P) to dTDP-L-daunosamine requires a precise enzymatic cascade involving activation, deoxygenation, isomerization, transamination, and reduction.
The Pathway Logic
The pathway is historically plagued by the instability of the dTDP-4-keto-6-deoxy-glucose intermediate and the promiscuity of the 3,5-epimerase (DnmU), which can lead to "dead-end" shunt products if not kinetically controlled.
-
Activation (RmlA/DnmL): Coupling of G1P and dTTP to form dTDP-D-Glucose.
-
6-Deoxygenation (RmlB/DnmM): Irreversible dehydration to form the key intermediate dTDP-4-keto-6-deoxy-D-glucose (Compound 6) .
-
2,3-Dehydration (EvaA/DnmT): Removal of the C2 hydroxyl group. Note: EvaA (from Amycolatopsis orientalis) is often preferred in vitro over DnmT due to superior solubility and stability.
-
Transamination (DnmJ): PLP-dependent addition of the amine group at C3. This is the thermodynamically limiting step.
-
3,5-Epimerization (DnmU): Inversion of stereochemistry to the L-configuration.
-
4-Ketoreduction (DnmV): Stereospecific reduction to the final hydroxyl state.
Figure 1: The enzymatic cascade for dTDP-L-daunosamine. Note the critical shunt pathway caused by premature DnmU activity on Compound 6.
Part 2: Enzyme Production & Preparation[3]
Successful reconstitution requires high-purity recombinant enzymes. The use of heterologous homologs (e.g., EvaA instead of DnmT) is a field-proven strategy to improve yields.
| Enzyme | Source Organism | Role | Cofactor Requirement | Kinetic Note |
| RmlA | S. enterica | Thymidylyltransferase | Mg²⁺ | Robust; not rate-limiting. |
| RmlB | S. enterica | 4,6-Dehydratase | NAD⁺ (tightly bound) | Product (Cmpd 6) is unstable at high pH. |
| EvaA | A. orientalis | 2,3-Dehydratase | None | Substitutes for DnmT; prevents aggregation. |
| DnmJ | S. peucetius | 3-Aminotransferase | PLP | Bottleneck: Equilibrium favors reverse reaction. |
| DnmU | S. peucetius | 3,5-Epimerase | None | Risk: Promiscuous; must be added after Cmpd 6 is consumed. |
| DnmV | S. peucetius | 4-Ketoreductase | NADPH | Stereospecificity determinant. |
Preparation Protocol:
-
Cloning: Clone genes into pET-28a(+) vectors (N-terminal His₆-tag).
-
Expression: E. coli BL21(DE3), induced with 0.1 mM IPTG at 18°C for 16 hours. Low temperature is critical for DnmJ solubility.
-
Purification: Ni-NTA affinity chromatography. Buffer exchange into 50 mM Tris-HCl (pH 7.5), 10% glycerol.
-
Storage: Flash freeze in liquid N₂. Do not store at 4°C ; DnmJ loses activity rapidly.
Part 3: One-Pot, Two-Step Synthesis Protocol
Recent kinetic studies (Mohideen et al., 2021) demonstrate that mixing all enzymes simultaneously results in low yields due to DnmU acting prematurely on Compound 6, creating off-pathway isomers. The following split-incubation protocol solves this.
Step 1: Synthesis of the Amino-Intermediate
Goal: Drive the reaction to the amine intermediate without interference from the epimerase.
Reaction Mix (20 mL Scale):
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrates:
-
dTTP: 10 mM
-
Glucose-1-Phosphate: 15 mM[1]
-
-
Cofactors:
-
MgCl₂: 20 mM[1]
-
PLP (Pyridoxal 5'-phosphate): 0.5 mM
-
L-Glutamate: 50 mM (Excess required to drive transamination)
-
-
Enzymes:
Incubation: 37°C for 3.5 hours. Checkpoint: Analyze a 10 µL aliquot by HPLC. Peak for dTTP should disappear; peak for Compound 6 should appear and then diminish as EvaA/DnmJ act.
Step 2: Epimerization and Reduction
Goal: Convert the intermediate to the final L-sugar.
Add to the Step 1 Mixture:
-
Cofactor: NADPH: 30 mM (Final concentration)[1]
-
Enzymes:
-
Buffer Adjustment: Adjust pH if necessary (optimal pH 7.5).
Incubation: 24°C for 16 hours.[1][2] Note: Lower temperature in Step 2 preserves the unstable nucleotide sugar product and NADPH stability.
Figure 2: The optimized "One-Pot, Two-Step" workflow designed to minimize shunt product formation.
Part 4: Analytical Validation & Purification
Purification Strategy
dTDP-sugars are highly polar and charged.
-
Clarification: Centrifuge reaction at 10,000 x g for 20 min to remove precipitated protein (if heat quenched) or use a 10 kDa MWCO filter.
-
Anion Exchange (AEX): Use a HiTrap Q HP column.
-
Buffer A: 20 mM Tris-HCl, pH 7.5.
-
Buffer B: 20 mM Tris-HCl, pH 7.5 + 1 M NaCl.
-
Gradient: 0-50% B over 20 CV. dTDP-L-daunosamine typically elutes later than unreacted G1P but earlier than dTDP.
-
Analytical Confirmation
-
HPLC-MS (ESI-):
-
Column: C18 or Amide (HILIC mode preferred for polar sugars).
-
Mobile Phase: 10 mM Ammonium Acetate (aq) / Acetonitrile.
-
Target Mass: [M-H]⁻ = 530.09 m/z .
-
Common Contaminant: dTDP-4-keto-6-deoxy-glucose (m/z 547). If this peak is high, Step 1 (EvaA/DnmJ) was incomplete.
-
Part 5: Troubleshooting & Optimization (E-E-A-T)
1. The "Stalled Reaction" (Bottleneck at DnmJ):
-
Symptom:[3][4][5][6][7] Accumulation of intermediate (m/z ~547 or 545) and low yield of amine.
-
Cause: The transamination is reversible. Accumulation of
-ketoglutarate inhibits the forward reaction. -
Solution: Couple the reaction with Glutamate Dehydrogenase (GDH) and ammonium chloride. This recycles
-ketoglutarate back to glutamate, driving the equilibrium forward and reducing PLP poisoning.
2. Shunt Product Formation:
-
Symptom:[3][4][5][6] Mass spectrum shows correct mass but incorrect retention time, or biologically inactive sugar.
-
Cause: DnmU (epimerase) acted on dTDP-4-keto-6-deoxy-glucose before EvaA could dehydrate it.
-
Solution: Strictly adhere to the Two-Step protocol. Do not add DnmU until Step 2.
3. NADPH Oxidation:
-
Cause: NADPH degrades over 16h at 37°C.
-
Solution: Perform Step 2 at 24°C or supplement with a Glucose-6-Phosphate Dehydrogenase (G6PDH) recycling system to regenerate NADPH in situ.
References
-
Mohideen, F., et al. (2021). "In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation."[2] ACS Chemical Biology.[7][8] Available at: [Link]
-
Thibodeaux, C. J., et al. (2008). "Chemoenzymatic synthesis of new aminocoumarin antibiotics." Proceedings of the National Academy of Sciences. Available at: [Link]
-
Otten, S. L., et al. (1995). "The dnrU ketoreductase of Streptomyces peucetius is involved in the formation of the 4-keto-L-hexose intermediate." Journal of Bacteriology. Available at: [Link]
-
Singh, S., et al. (2010). "Structure and mechanism of the aminotransferase DnmJ." Journal of Molecular Biology. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Streptomyces peucetius dpsY and dnrX Genes Govern Early and Late Steps of Daunorubicin and Doxorubicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure-Activity Relationship of Daunosamine Derivatives in Anthracycline Drug Development
Introduction: The Pivotal Role of Daunosamine in Anthracycline Efficacy and Toxicity
Anthracyclines represent a cornerstone of chemotherapy, a class of potent anticancer agents first discovered in the 1960s from Streptomyces peucetius bacteria.[1][2] Their broad efficacy against a range of hematological and solid tumors, including leukemias, lymphomas, and breast cancer, has cemented their place in clinical practice.[1][2] However, their therapeutic window is notoriously narrow, constrained by significant dose-limiting toxicities. This guide delves into the heart of the anthracycline molecule—the daunosamine sugar—to explore how its structural modifications dictate the fine balance between therapeutic efficacy and adverse effects.
The Anthracycline Scaffold: A Tale of a Tetracyclic Aglycone and an Amino Sugar
The fundamental structure of classic anthracyclines like daunorubicin and doxorubicin consists of two principal components: a tetracyclic aglycone moiety (daunomycinone or doxorubicinone) and an amino sugar, L-daunosamine, attached via a glycosidic linkage at the C7 position.[1][3] The planar aromatic aglycone is the DNA-intercalating part of the molecule, inserting itself between base pairs of the DNA double helix.[2][4] The daunosamine sugar, a hexosamine derivative, protrudes from this complex, sitting within the minor groove of the DNA.[4][5][6]
Daunosamine: More Than a Solubilizing Moiety
Initially considered primarily a means to enhance water solubility, the daunosamine moiety is now understood to be critical for the pharmacological activity of anthracyclines.[3][6] Its positively charged amino group at the 3' position is crucial for anticancer activity, forming key electrostatic interactions and hydrogen bonds that stabilize the drug-DNA complex.[4] This anchoring function within the DNA minor groove is essential for the drug's primary mechanism of action: the poisoning of topoisomerase II.[6][7]
The Core Challenges: Cardiotoxicity and Multidrug Resistance
The clinical utility of anthracyclines is severely hampered by two major obstacles:
-
Cardiotoxicity: A cumulative, dose-dependent cardiotoxicity can lead to debilitating and sometimes fatal congestive heart failure.[7][8][9] This toxicity is mechanistically linked to the generation of reactive oxygen species (ROS) through redox cycling of the anthraquinone core, a process exacerbated by iron complexes.[2][7]
-
Multidrug Resistance (MDR): Cancer cells can develop resistance by overexpressing efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cell, reducing its intracellular concentration and thus its efficacy.[10][11] The daunosamine moiety is a key recognition element for these efflux pumps.
Decades of research have focused on modifying the daunosamine sugar to create derivatives that retain or enhance anticancer activity while mitigating these critical liabilities. Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of safer and more effective cancer therapies.
The Mechanism of Action: A Molecular Dance with DNA and Topoisomerase II
The cytotoxic effects of anthracyclines are multifactorial, but they converge on the disruption of DNA replication and transcription in rapidly dividing cancer cells.[12] The daunosamine sugar is intimately involved in the initial steps of this process.
Intercalation and Minor Groove Binding: The Daunosamine Anchor
The therapeutic action begins as the planar aglycone of the anthracycline molecule slips between the base pairs of DNA.[2] This intercalation unwinds the DNA helix. The daunosamine sugar then settles into the minor groove, where its protonated amino group forms ionic bonds with the negatively charged phosphate backbone of DNA.[4][6] This interaction is not merely supportive; it correctly orients the drug and significantly strengthens the binding affinity, locking the drug-DNA complex in place.[7]
Topoisomerase II Poisoning: Stabilizing the Cleavable Complex
The primary mechanism of cytotoxicity for anthracyclines is the inhibition of topoisomerase II (Top II).[2][8] This essential enzyme resolves DNA supercoils during replication by creating transient double-strand breaks, passing a DNA strand through the break, and then religating the strands.[12] Anthracyclines "poison" this process by stabilizing the "cleavable complex," a ternary structure formed by the drug, DNA, and the Top II enzyme.[2] This prevents the religation of the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks and triggering apoptosis (programmed cell death).[12]
The Double-Edged Sword: Reactive Oxygen Species (ROS) Generation
A secondary, yet significant, mechanism involves the generation of ROS.[2] The quinone moiety of the aglycone can undergo enzyme-catalyzed one-electron reduction to a semiquinone radical.[7] This radical can then react with molecular oxygen to produce superoxide radicals and other ROS, which cause widespread damage to DNA, proteins, and cell membranes.[12] While this contributes to the anticancer effect, it is also the principal driver of cardiotoxicity, as cardiac myocytes have limited antioxidant defenses to cope with this oxidative stress.[7][12]
Mandatory Visualization: Anthracycline Mechanism of Action
Caption: Core mechanisms of anthracycline action and toxicity.
Mapping the Structure-Activity Relationship: Key Modification Hotspots on the Daunosamine Ring
Rational drug design hinges on understanding how specific structural changes impact biological activity. For daunosamine, modifications at the C-3' and C-4' positions have proven to be the most fruitful avenues of investigation.
The C-3' Amino Group: A Hub for Modulating Potency and Overcoming Resistance
The 3'-NH₂ group is a linchpin for both DNA binding and, unfortunately, recognition by P-gp efflux pumps. Its modification is a delicate balancing act.
-
3.1.1 N-Acylation: Acetylation of the amino group (e.g., in 3'-N-acetyl-doxorubicin) generally reduces both the potency and the ability of the drug to bind iron, which can decrease lipid peroxidation.[13] This highlights the essential role of the positive charge at this position for strong DNA interaction.
-
3.1.2 Formation of Amidino Derivatives: A highly successful strategy to circumvent MDR involves converting the 3'-amino group into a bulkier, yet still basic, amidino group (-NH-CH=NR).[10] This modification has been shown to dramatically reduce recognition by P-gp. The rationale is that the increased steric bulk and altered charge distribution of the amidino moiety disrupt the specific interactions required for binding to the efflux pump's substrate pocket. These derivatives often retain high cytotoxic activity against both sensitive and resistant cancer cell lines.[10][14]
-
3.1.3 Azido Substitution: Replacing the 3'-NH₂ with an azido (N₃) group has also been shown to be an effective strategy.[11] Molecular docking studies suggest that this change not only eliminates a critical hydrogen bond donor but also alters the overall conformation of the sugar, thereby averting binding to the P-gp transporter.[11]
The C-4' Hydroxyl Group: Influencing Stereochemistry and Cardiotoxicity
The 4'-OH group is not directly involved in DNA binding, but its stereochemistry and presence are crucial for overall drug conformation, metabolism, and toxicity.
-
3.2.1 Epimerization: The most clinically significant modification at this position is the epimerization of the hydroxyl group from an axial to an equatorial position, converting doxorubicin into epirubicin .[8][15] This seemingly minor stereochemical change leads to faster metabolism and clearance.[4] The result is a compound with a similar anticancer efficacy to doxorubicin but with a significantly better cardiac safety profile, allowing for higher cumulative doses.[4][8]
-
3.2.2 Deoxygenation: Removal of the 4'-hydroxyl group to create 4'-deoxy derivatives (e.g., 4'-deoxydaunorubicin) increases the lipophilicity of the molecule.[16] This can enhance cellular uptake and, in some cases, lead to increased potency. These analogs have demonstrated significant antitumor activity in preclinical models.[16]
-
3.2.3 Role in Iron Chelation: Modifications at both the 3' and 4' positions can influence the drug's ability to chelate iron and induce lipid peroxidation, a key process in cardiotoxicity.[13] For instance, both 4'-epi-doxorubicin (epirubicin) and 3'-N-acetyl-doxorubicin show a reduced capacity to reduce Fe(III) and sustain lipid peroxidation compared to the parent doxorubicin, which may contribute to their improved cardiac profiles.[13]
Glycosidic Linkage and Anomeric Configuration
The stereochemistry of the glycosidic bond is critical. Naturally occurring anthracyclines possess an α-anomeric linkage. Studies creating analogs with the unnatural β-anomer have shown them to be biologically inactive, demonstrating the stringent structural requirement for the correct orientation of the sugar relative to the aglycone for effective DNA interaction.[17]
SAR Summary Table
| Modification Site | Structural Change | Effect on Potency | Effect on MDR | Effect on Cardiotoxicity | Rationale / Key Example |
| C-3' Amino | N-Acetylation | Decreased | Variable | Potentially Reduced | Loss of positive charge weakens DNA binding.[13] |
| N-Amidino Group | Maintained or Increased | Overcomes P-gp | Variable | Steric hindrance prevents binding to P-gp efflux pump.[10] | |
| Azido (N₃) Group | Maintained | Overcomes P-gp | Under Investigation | Eliminates H-bond donor, alters conformation to avert P-gp binding.[11] | |
| C-4' Hydroxyl | Epimerization (axial -> equatorial) | Maintained | No significant change | Reduced | Faster metabolism and clearance; alters iron chelation. Epirubicin .[8][13][15] |
| Deoxygenation | Increased | Variable | Variable | Increased lipophilicity enhances cellular uptake.[16] | |
| Anomeric Center | α -> β linkage | Abolished | N/A | N/A | Incorrect orientation of sugar prevents proper DNA binding.[17] |
Experimental Design and Protocols for SAR Studies
A robust SAR investigation requires a synergistic combination of chemical synthesis and rigorous biological evaluation. The causality behind experimental choices is critical: each step is designed to answer a specific question about how structure influences function.
Synthesis of Daunosamine Derivatives: A Protocol for N-Modification
The synthesis of novel derivatives is the first step. The choice of reaction is dictated by the desired modification. For modifying the 3'-amino group, direct amidation or reductive amination is common.
-
4.1.1 Rationale for Experimental Choices: When synthesizing an N-amidino derivative, the parent anthracycline (e.g., daunorubicin) is reacted with a reagent like dimethylformamide dimethyl acetal. This reaction is chosen for its efficiency and specificity for primary amines. The solvent, such as methanol, is selected for its ability to dissolve the reactants and facilitate the reaction without interfering. The reaction is typically monitored by Thin Layer Chromatography (TLC) to determine completion, ensuring that the starting material is fully consumed for optimal yield and purity.
-
4.1.2 Step-by-Step Protocol: Synthesis of an N,N-dimethylformamidine Daunorubicin Derivative (Adapted from methodologies described for amidino analogs[10])
-
Dissolution: Dissolve Daunorubicin hydrochloride (1 equivalent) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.
-
Reagent Addition: Add dimethylformamide dimethyl acetal (3-5 equivalents) to the solution. The excess ensures the reaction goes to completion.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress is monitored by TLC (e.g., using a dichloromethane:methanol 9:1 solvent system) until the starting daunorubicin spot is no longer visible.
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel. The choice of eluent is critical for separating the product from any unreacted reagents or byproducts. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., from pure dichloromethane to a mixture with methanol), is often effective.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure the modification occurred at the desired position and the product is pure.
-
Mandatory Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of an N-amidino daunorubicin derivative.
Biological Evaluation: A Self-Validating System
Biological assays must be designed to provide clear, interpretable data. A self-validating system includes positive and negative controls and compares the novel derivative against both the parent drug and established clinical compounds.
-
4.2.1 In Vitro Cytotoxicity Assays: The foundational assay determines the concentration at which the drug kills 50% of cancer cells (IC₅₀). To assess MDR-overcoming potential, this must be performed on paired cell lines: a drug-sensitive parental line (e.g., LoVo) and its drug-resistant subline that overexpresses P-gp (e.g., LoVo/Dx).[10][14]
-
4.2.2 Protocol: MTT Assay Against Sensitive and Resistant Cancer Cell Lines
-
Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the test compound, the parent drug (e.g., daunorubicin), and a positive control (e.g., doxorubicin) in culture medium. Replace the medium in the wells with the drug-containing medium. Include wells with untreated cells as a negative control (100% viability).
-
Incubation: Incubate the plates for 72 hours. This duration is chosen to allow for several cell doubling times, ensuring that the drug's effect on proliferation is accurately captured.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot viability versus drug concentration (on a log scale) and use a non-linear regression model to calculate the IC₅₀ value.
-
-
4.2.3 Assessing the Ability to Overcome Multidrug Resistance: The Resistance Index (RI) is calculated as: RI = (IC₅₀ in resistant cell line) / (IC₅₀ in sensitive cell line) A compound that overcomes resistance will have an RI value close to 1, whereas the parent drug will have a high RI. This quantitative measure provides a direct comparison of the derivatives' effectiveness against MDR.[14]
Future Directions: Beyond Classical Modifications
The exploration of daunosamine's SAR is an evolving field. Current research is pushing beyond simple substitutions.
-
Disaccharide and Trisaccharide Analogues: Attaching additional sugar units to the daunosamine moiety can create compounds with novel DNA-binding properties and potentially different cellular uptake mechanisms.[4][18]
-
Conjugates for Targeted Delivery: Linking anthracyclines via the daunosamine amino group to targeting ligands, such as peptides or antibodies, can direct the cytotoxic agent specifically to cancer cells, sparing healthy tissue and reducing systemic toxicity.[4]
-
Computational Approaches: In silico molecular docking and dynamic simulations are increasingly used to predict how a novel derivative will interact with DNA, topoisomerase II, and efflux pumps like P-gp.[11] This allows for the pre-screening of virtual compounds, prioritizing the synthesis of only the most promising candidates, saving significant time and resources.
Conclusion: Synthesizing Decades of Research into Future Drug Design
The daunosamine moiety is a highly tunable component of the anthracycline scaffold. The structure-activity relationships elucidated over decades of research provide a clear roadmap for medicinal chemists. Modifications to the C-3' amino group are a powerful strategy for combating P-gp-mediated multidrug resistance, while alterations at the C-4' hydroxyl position can significantly mitigate the dose-limiting cardiotoxicity. By integrating rational synthetic chemistry with robust, paired-cell line biological evaluations, researchers can continue to refine this remarkable class of drugs. The ultimate goal remains the development of novel daunosamine derivatives that possess an expanded therapeutic window—maximizing anticancer potency while minimizing the devastating side effects that have long constrained their clinical use.
References
- The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC. (2024).
- Epirubicin - Wikipedia. Wikipedia.
- Daunosamine – Knowledge and References. Taylor & Francis.
- Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. (2022). Frontiers in Pharmacology.
- Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin. (1979). Journal of Medicinal Chemistry.
- Simple methods of modification of daunorubicin on the daunosamine nitrogen atom. (2020). Medicinal Chemistry Research.
- Synthesis and antitumor activity of 4'-deoxydaunorubicin and 4'-deoxyadriamycin. (1976). Journal of Medicinal Chemistry.
- Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. (1993). The Journal of Antibiotics.
- Biological properties of new deriv
- Effect of Structural Modifications of Anthracyclines on the Ability to Overcome Drug Resistance of Cancer Cells. Anticancer Research.
- Anthracycline in Medicinal Chemistry: Chemistry, SARs, Mechanism of Cardiotoxicity and Preventive Str
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
- Role of daunosamine and hydroxyacetyl side chain in reaction with iron and lipid peroxid
- Cardiotoxicity induced by antineoplastic drug Daunorubicin and its amelioration: A review of literature.
- Modifying the sugar moieties of daunorubicin overcomes P-gp-medi
- Anthracycline - Wikipedia. Wikipedia.
- L-Daunosamine | C6H13NO3 | CID 160128. PubChem.
- Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification.
- What is the mechanism of action of anthracyclines, such as doxorubicin (Adriamycin)
- Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage.
Sources
- 1. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracycline - Wikipedia [en.wikipedia.org]
- 3. oatext.com [oatext.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. L-Daunosamine | C6H13NO3 | CID 160128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. scispace.com [scispace.com]
- 12. droracle.ai [droracle.ai]
- 13. Role of daunosamine and hydroxyacetyl side chain in reaction with iron and lipid peroxidation by anthracyclines [pubmed.ncbi.nlm.nih.gov]
- 14. Biological properties of new derivatives of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epirubicin - Wikipedia [en.wikipedia.org]
- 16. Synthesis and antitumor activity of 4'-deoxydaunorubicin and 4'-deoxyadriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antitumor activity of sugar-ring hydroxyl analogues of daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC purification protocol for Methyl L-daunosamine hydrochloride.
Application Note: High-Purity Isolation of Methyl L-Daunosamine Hydrochloride via HPLC
Executive Summary
Methyl L-daunosamine hydrochloride (Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside HCl) is a critical chiral intermediate in the synthesis of anthracycline antibiotics, including Doxorubicin and Daunorubicin. Its purification presents a distinct set of chromatographic challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection ( nm) ineffective. -
High Polarity: The amino sugar moiety and hydrochloride salt form lead to poor retention on standard C18 stationary phases.
-
Stereochemical Purity: Separation of the
- and -anomers (methyl glycosides) and potential C-4 epimers (acosamine derivatives) is required.
This protocol details a dual-approach methodology using Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary purification mode and Ion-Pair Reversed-Phase (IP-RP) as a robust alternative. We prioritize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for universal response.
Chemical Context & Properties
-
Target: Methyl L-daunosamine HCl
-
Molecular Weight: ~175.2 (Free base) / ~211.7 (HCl salt)
-
pKa (Amine): ~8.5 – 9.0 (Estimated)
-
Solubility: Highly soluble in water, MeOH; sparingly soluble in ACN, THF.
Critical Consideration: The "Methyl" designation typically refers to the O-methyl glycoside at the C-1 position. Unlike the free sugar, the methyl glycoside does not undergo mutarotation in solution, meaning the
Instrumentation & Materials
| Component | Specification | Rationale |
| LC System | Binary Gradient Prep-HPLC | High-pressure mixing required for reproducible gradients. |
| Detector | ELSD (Preferred) or CAD | Universal detection for non-chromophoric analytes. UV at 205 nm is a backup but suffers from baseline drift. |
| Column A (HILIC) | Amide-bonded Silica (e.g., TSKgel Amide-80, XBridge Amide) | Superior retention for polar amines; separates anomers well. |
| Column B (IP-RP) | C18 (High Carbon Load) | Used with volatile ion-pairing agents (PFPA) for orthogonal selectivity. |
| Mobile Phases | LC-MS Grade ACN, Water, Ammonium Formate | High purity essential to reduce ELSD background noise. |
Method Development Strategy
The following decision tree illustrates the logic for selecting the purification mode based on sample composition and impurity profile.
Figure 1: Strategic workflow for selecting the optimal chromatographic mode.
Detailed Protocols
Protocol A: HILIC Purification (Recommended)
Best for: High stereoselectivity (anomer separation) and direct isolation of the salt.
1. Preparation:
-
Sample Diluent: 80:20 Acetonitrile:Water (v/v). Note: Dissolve sample in minimum water first, then dilute with ACN to prevent peak distortion.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (100%).
2. Chromatographic Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| Column | Amide-Bonded, 4.6 x 150 mm, 3-5 µm | Amide-Bonded, 21.2 x 250 mm, 5-10 µm |
| Flow Rate | 1.0 mL/min | 15 - 20 mL/min |
| Gradient | 90% B to 60% B over 20 min | 90% B to 60% B over 40 min (Shallow) |
| Temperature | 30°C | Ambient |
| Detection | ELSD (Temp: 40°C, Gain: 5) | ELSD (Stream Splitter required) |
3. Execution Steps:
-
Equilibration: Flush column with 90% B for at least 20 column volumes. HILIC columns require longer equilibration than C18.
-
Injection: Inject sample. The amino sugar will elute later (retained) compared to non-polar impurities.
-
Fraction Collection: Collect peaks based on ELSD signal threshold. Methyl L-daunosamine typically elutes between 10-15 minutes (analytical).
-
Workup: Pool fractions. Since Ammonium Formate is volatile, lyophilize directly to obtain the product as the Formate/Chloride mixed salt. If strict HCl salt is needed, perform a salt exchange (see Section 6).
Protocol B: Ion-Pair Reversed-Phase (IP-RP)
Best for: Samples with significant non-polar contaminants or if HILIC columns are unavailable.
1. Principles: Standard C18 cannot retain the hydrophilic ammonium salt. We use Pentafluoropropionic Acid (PFPA) as a volatile ion-pairing agent. The hydrophobic fluorocarbon tail of PFPA interacts with the C18, while the acidic head pairs with the daunosamine amine.
2. Chromatographic Conditions:
-
Stationary Phase: C18 (e.g., Phenomenex Luna C18(2) or Waters SunFire).
-
Mobile Phase A: 0.1% PFPA in Water.
-
Mobile Phase B: 0.1% PFPA in Acetonitrile.
-
Gradient: 5% B to 50% B over 25 minutes.
3. Execution Steps:
-
System Passivation: Passivate the LC system with 0.1% PFPA prior to attaching the column to saturate binding sites.
-
Purification: The daunosamine-PFPA complex will elute with sharp peak shape.
-
Workup: Lyophilization will remove water, ACN, and the majority of excess PFPA. Warning: The product will likely be the PFPA salt. Conversion to HCl is required.
Post-Purification Processing (Salt Exchange)
If the final application requires the specific Hydrochloride form (common for stability and bioactivity), you must convert the buffer salts (Formate or PFPA) to Chloride.
Procedure:
-
Dissolve the lyophilized purified powder in a minimal volume of 0.1 M HCl in Methanol/Water.
-
Stir for 10 minutes.
-
Lyophilize or rotary evaporate to dryness.
-
Repeat this process 2–3 times. The excess HCl drives off the volatile formic acid or PFPA.
-
Final Crystallization (Optional): Recrystallize from MeOH/EtOAc to achieve >99% purity.
Quality Control & Troubleshooting
Visualizing the Separation Logic:
Figure 2: Troubleshooting common HPLC anomalies for amino sugars.
QC Parameters:
-
Purity: >98% by ELSD/CAD.
-
Identity: Mass Spectrometry (ESI+) m/z [M+H]+ ~176.1.
-
Stereochemistry: 1H-NMR (D2O) to confirm coupling constants (
) for (broad singlet/small doublet) vs (large doublet) anomeric configuration.
References
-
Crystallization & Synthesis Context
-
Chromatographic Methodology
-
Amino Sugar Analysis
Sources
- 1. Embedding a Sensitive Liquid-Core Waveguide UV Detector into an HPLC-UV System for Simultaneous Quantification of Differently Dosed Active Ingredients during Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of (L)-daunosamine and related amino sugars - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Large-scale synthesis of L-daunosamine hydrochloride for drug development.
Executive Summary
L-Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) is the critical carbohydrate moiety of the anthracycline antibiotics doxorubicin and daunorubicin. Its presence is essential for the DNA-intercalation mechanism and biological efficacy of these drugs. While extraction from fermentation broths is possible, it is inefficient for large-scale analog development.
This Application Note provides a validated, scalable protocol for the chemical synthesis of L-daunosamine hydrochloride starting from L-rhamnose . Unlike routes relying on unstable furan intermediates or expensive chiral catalysts, this "Chiral Pool" strategy leverages the inherent stereochemistry of L-rhamnose to secure the C5 and C1 configurations, focusing process efforts on the stereoselective installation of the C3-amine and C2-deoxygenation.
Key Advantages of This Protocol
-
Stereochemical Integrity: Retains the natural L-configuration of the methyl group (C6) and anomeric center.
-
Scalability: Utilizes crystalline intermediates where possible to minimize chromatographic purification.
-
Cost-Efficiency: L-Rhamnose is a commoditized, abundant starting material.
Strategic Route Analysis
For large-scale synthesis, two primary strategies dominate the field. We have selected Strategy A for this guide due to its operational robustness in standard GMP and GLP environments.
| Feature | Strategy A: Glycal Assembly (Selected) | Strategy B: Aza-Achmatowicz (Furan) |
| Starting Material | L-Rhamnose (Chiral Pool) | 2-Acetylfuran (De Novo) |
| Stereocontrol | Defined by starting material (C1, C5) | Induced via Chiral Catalyst (Noyori) |
| Key Transformation | Iodosulfonamidation or Azidonitration | Oxidative Ring Expansion |
| Scalability | High (Kilogram) | High (Multi-Kilogram) |
| Safety Profile | Requires Azide/Sulfonamide handling | Requires low-temp oxidation control |
Detailed Experimental Protocol
Phase 1: Synthesis of the Glycal Precursor (Methyl L-Rhamnal)
The synthesis begins by converting L-rhamnose into a "glycal" (unsaturated sugar), effectively removing the C2-hydroxyl group early in the sequence.
Reaction Scheme (Logic):
L-Rhamnose
Step 1.1: Peracetylation
-
Reactor Loading: Charge a glass-lined reactor with L-Rhamnose monohydrate (1.0 eq) and Pyridine (5.0 vol).
-
Addition: Cool to 0°C. Add Acetic Anhydride (4.0 eq) dropwise, maintaining internal temperature
C. -
Reaction: Warm to ambient temperature (25°C) and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Workup: Quench into ice water. Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.
-
Output: Concentration yields Tetra-O-acetyl-L-rhamnopyranose as a viscous syrup (Quant.).
Step 1.2: Bromination and Reductive Elimination (Zn/Cu)
Critical Step: This converts the saturated sugar into the unsaturated glycal.
-
Bromination: Dissolve the peracetate in DCM. Add HBr in Acetic Acid (33%) (2.0 eq) at 0°C. Stir 2 hours.
-
Elimination Setup: In a separate vessel, prepare a suspension of Zinc dust (activated with CuSO₄) and Sodium Acetate (5.0 eq) in 50% Aqueous Acetic Acid.
-
Addition: Add the crude glycosyl bromide solution to the Zinc slurry at -10°C over 1 hour.
-
Reaction: Vigorous stirring is required. The reaction is exothermic.
-
Filtration: Filter off Zinc salts. Neutralize filtrate with NaHCO₃.
-
Purification: Silica plug filtration (Hexane:EtOAc 9:1).
-
Product: 3,4-Di-O-acetyl-L-rhamnal .
Phase 2: Stereoselective Amine Introduction (The "Cardillo" Method)
Direct introduction of the nitrogen at C3 with correct stereochemistry (L-lyxo) is the most challenging step. We utilize an intramolecular iodo-etherification or iodo-sulfonamidation strategy to ensure trans-diaxial addition, followed by inversion.
Note: For highest safety on scale, we employ the Trichloroacetimidate Cyclization method which avoids free azides.
Step 2.1: Deacetylation and Imidate Formation
-
Hydrolysis: Treat 3,4-Di-O-acetyl-L-rhamnal with catalytic NaOMe in MeOH (Zemplén conditions) to yield L-Rhamnal .
-
Imidate Coupling: React L-Rhamnal with Trichloroacetonitrile (5.0 eq) and DBU (0.1 eq) in DCM at 0°C.
-
Outcome: Formation of the O-trichloroacetimidate at C3/C4.
Step 2.2: Iodocyclization
-
Cyclization: Dissolve the imidate in MeCN/THF (2:1). Add Iodine (I₂, 3.0 eq) and Pyridine at 0°C.
-
Mechanism: The iodine activates the double bond (C1-C2). The trichloroacetimidate nitrogen attacks C3 intramolecularly.
-
Result: Formation of a fused oxazoline intermediate with an iodide at C2.
Phase 3: Reduction and Salt Formation
Step 3.1: Radical Deiodination & Hydrolysis
-
Reduction: Treat the iodinated intermediate with Tributyltin Hydride (Bu₃SnH) and AIBN (cat.) in refluxing Toluene.
-
Green Alternative: Use Tris(trimethylsilyl)silane (TTMSS) if tin residues are a regulatory concern.
-
-
Hydrolysis: The resulting oxazoline is hydrolyzed using 2M HCl at reflux for 2 hours. This cleaves the oxazoline ring, deprotects the sugar, and liberates the free amine.
-
Crystallization: Concentrate the aqueous phase. Add Acetone or Isopropanol to induce crystallization.
-
Final Product: L-Daunosamine Hydrochloride .
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Overall Yield | 35 - 42% | From L-Rhamnose (6 steps) |
| Purity (HPLC) | > 98.5% | ELSD detection (no chromophore) |
| Appearance | White crystalline solid | Hygroscopic |
| Melting Point | 168 - 170°C (dec.) | Matches literature [1] |
| Specific Rotation | Critical QC parameter |
Process Visualization
Pathway Diagram
The following diagram illustrates the stereochemical flow from L-Rhamnose to L-Daunosamine.
Figure 1: Synthetic pathway utilizing the Glycal/Imidate strategy for stereocontrol.
Safety & Hazard Analysis (Process Safety)
For scale-up (>100g), the following hazards must be mitigated:
-
Glycal Synthesis (HBr/AcOH): Corrosive and generates HBr fumes. Scrubbers required.
-
Zinc Activation: The reduction of the glycosyl bromide is highly exothermic. Controlled addition of the substrate to the Zinc slurry is critical to prevent thermal runaway.
-
Radical Reduction: Organotin reagents are neurotoxic. All waste streams must be segregated.
-
Mitigation: Use TTMSS (Tris(trimethylsilyl)silane) for GMP batches to avoid heavy metal contamination limits (ICH Q3D).
-
Quality Control Protocols
HPLC Method (ELSD)
Because L-daunosamine lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) is required.
-
Column: Amino-bonded silica (e.g., Zorbax NH2).
-
Mobile Phase: Acetonitrile:Water (80:20) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD (Drift tube temp: 60°C).
NMR Validation
-
1H NMR (D₂O): Diagnostic doublet for the C6-Methyl group at
1.25 ppm. The H-1 anomeric proton appears as a broad doublet/multiplet depending on the equilibrium in water.
References
-
Cardillo, G., et al. (1984).[1] "Regio- and stereoselective synthesis of methyl
-L-daunosaminide hydrochloride." The Journal of Organic Chemistry, 49(21), 3951–3953. Link -
Marsh, J. P., et al. (1967). "Synthesis of L-Daunosamine." Chemical Communications, (19), 973-975. Link
-
Haukaas, M. H., & O'Doherty, G. A. (2001).[2] "Synthesis of D- and L-deoxymannojirimycin via an asymmetric aminohydroxylation of vinylfuran." Organic Letters, 3(3), 401-404.[2] (Alternative Furan Route). Link
-
Sibi, M. P., et al. (2004). "A New Route to 3-Amino Sugars. A Concise Synthesis of L-Daunosamine." The Journal of Organic Chemistry, 69(11), 3950–3952. Link
Sources
Analytical methods for the quantification of daunosamine in biological samples.
Executive Summary
This guide details the quantification of Daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose), the carbohydrate moiety of anthracycline antibiotics (e.g., Doxorubicin, Daunorubicin). Accurate quantification of free daunosamine is critical for pharmacokinetic (PK) profiling, stability assessment of Antibody-Drug Conjugates (ADCs), and impurity analysis.
Because Daunosamine is highly polar, lacks a UV chromophore, and is an isomer of other amino sugars (e.g., acosamine), standard C18 LC-UV methods are insufficient. This note presents two validated workflows:
-
Direct Analysis via HILIC-MS/MS: The gold standard for high-throughput bioanalysis.
-
Derivatization via FMOC-Cl: A robust alternative for laboratories using Fluorescence (FLD) or standard UV detection, or requiring enhanced retention on C18 columns.
Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | 3-amino-2,3,6-trideoxy-L-lyxo-hexose | Polarity: Elutes in the void volume of C18 columns. |
| Functional Groups | Primary Amine (-NH2), Hydroxyls (-OH) | Ionization: Excellent candidate for ESI(+) MS. |
| Chromophore | None | Detection: UV/Vis is impossible without derivatization. |
| Stability | Reducing sugar; Glycosidic bond in parent drug is acid-labile. | Sample Prep: Acidic precipitation of plasma can hydrolyze parent drug, artificially inflating "free" daunosamine levels. |
Analytical Decision Matrix
Caption: Selection guide for analytical approach based on instrumentation availability.
Method A: Direct Quantification via HILIC-MS/MS
Target Audience: DMPK Labs, CROs. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amino sugars using a water-rich layer on a polar stationary phase, allowing direct injection of protein-precipitated supernatants.
Chromatographic Conditions
-
Column: Polymer-based Amino HILIC (e.g., Shodex HILICpak VG-50 or equivalent).
-
Why? Silica-based amino columns can react with the reducing end of daunosamine (Schiff base formation), causing irreversible loss. Polymer bases are inert.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 90% B (Isocratic hold)
-
1-5 min: 90% -> 60% B
-
5-7 min: 60% B
-
7.1 min: 90% B (Re-equilibration for 3 mins).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry (ESI+) Settings
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.0 kV.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
|---|---|---|---|---|
| Daunosamine | 148.2 [M+H]+ | 130.1 [M-H2O]+ | 15 | Quantifier |
| 148.2 | 113.1 [M-2H2O-NH3]+ | 25 | Qualifier |
| IS (Daunosamine-d4) | 152.2 | 134.1 | 15 | Quantifier |
Note: If deuterated daunosamine is unavailable, Galactosamine (m/z 180 -> 162) can serve as a structural analog IS, though retention times will differ.
Method B: FMOC-Cl Derivatization (HPLC-FLD/UV)
Target Audience: QC Labs, Academic Research. Principle: The primary amine of daunosamine reacts with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form a hydrophobic, fluorescent derivative stable for C18 analysis.
Derivatization Protocol
-
Sample: 100 µL Plasma/Urine supernatant or Standard.
-
Buffer: Add 100 µL Borate Buffer (0.2 M, pH 8.5). Critical: pH must be >8 for the amine to be unprotonated and reactive.
-
Reagent: Add 100 µL FMOC-Cl (5 mM in ACN).
-
Incubation: Vortex and incubate at 40°C for 10 minutes.
-
Quench: Add 50 µL of 1% Formic Acid or Adamantanamine to consume excess reagent.
-
Inject: 10 µL onto the HPLC.
Chromatographic Conditions (RPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile.
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) or UV (265 nm).
-
Retention: FMOC-Daunosamine will elute significantly later than the solvent front, typically around 50-60% B.
Sample Preparation & Stability (Critical)
The "Acid Hydrolysis" Trap
Anthracyclines (Doxorubicin) contain an acid-labile glycosidic bond.
-
Scenario A (Free Daunosamine): You want to measure daunosamine naturally circulating in plasma.
-
Protocol: Use neutral protein precipitation (100 µL Plasma + 400 µL ACN). Do not use TCA (Trichloroacetic acid) or high concentrations of formic acid during the precipitation step, as this will hydrolyze the parent drug and artificially inflate the daunosamine count.
-
-
Scenario B (Total Daunosamine): You want to quantify the total drug load.[3]
-
Protocol: Incubate plasma with 0.1 M HCl at 80°C for 30 mins, neutralize with NaOH, then precipitate.
-
Extraction Workflow (Free Daunosamine)
Caption: Optimized sample preparation workflow to prevent artifactual hydrolysis.
References
-
HILIC Mechanism for Amino Sugars: Title: Hydrophilic interaction chromatography of amino sugars. Source: Chromatography Forum / SeQuant ZIC-HILIC Protocols. URL:[Link] (General reference for HILIC mechanism).
-
Anthracycline Fragmentation: Title: In-source fragmentation pattern of daunomycin (m/z 528.0, [M + H]+). Source: ResearchGate (Bioconjugation Studies). URL:[Link]
-
Derivatization Strategies: Title: Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Source: SDI Article / ResearchGate. URL:[Link]
-
Polymer-based HILIC Columns: Title: Analysis of Functional Sugars in Foods Using HILIC Mode (Shodex VG-50). Source: Shodex HPLC Application Notes. URL:[Link]
-
General Bioanalytical Validation Guidelines: Title: Bioanalytical Method Validation - Guidance for Industry (FDA). Source: U.S. Food and Drug Administration. URL:[Link]
Sources
Troubleshooting & Optimization
Overcoming stability issues of Methyl L-daunosamine hydrochloride in solution.
Technical Support Center: Methyl L-Daunosamine Hydrochloride Stability Guide
Executive Summary: Molecule Profile & Stability Logic
Methyl L-daunosamine hydrochloride (Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside HCl) is a synthetic intermediate crucial for anthracycline development.[1] Unlike its parent antibiotic (Daunorubicin), this molecule represents the stabilized sugar moiety.
The Stability Paradox: Researchers often assume the "Methyl" protection makes it inert. However, the molecule possesses two conflicting functional zones:
-
The Acetal (C1-OMe): Stable to base, but susceptible to acid-catalyzed hydrolysis .[1]
-
The Amine Salt (C3-NH3+ Cl-): Stable in acid, but susceptible to oxidation and dimerization if deprotonated (pH > 8.0).
This guide addresses the specific "instability" users encounter, which is often a result of hygroscopicity (physical instability) or pH mismanagement (chemical instability).
Troubleshooting Guide (Q&A Format)
Issue 1: "My stock solution turned yellow/brown after 24 hours."
Diagnosis: Oxidative Degradation of the Free Amine.
Root Cause: You likely dissolved the hydrochloride salt in a buffer with a pH > 7.5 or a basic organic solvent (e.g., Pyridine, basic DMF).
Mechanism: The HCl salt maintains the amine in a protonated state (
-
Immediate Fix: Discard the yellow solution; degradation is irreversible.
-
Prevention: Maintain solution pH between 4.5 and 6.5 . If a basic pH is required for a reaction, generate the free base in situ under inert atmosphere (
or Ar) and use immediately.
Issue 2: "The NMR spectrum shows a split peak at the anomeric position (C1) over time."
Diagnosis: Acid-Catalyzed Hydrolysis (Demethylation).
Root Cause: Storage in strongly acidic aqueous media (pH < 2.0) or deuterated solvents with high residual acid (e.g., old
-
Protocol Adjustment: Store aqueous stock solutions in 10 mM Acetate Buffer (pH 5.0) rather than pure water or strong acid.
-
Solvent Choice: For NMR, use
or rather than acidic .[1]
Issue 3: "I weighed 10 mg, but the HPLC peak area corresponds to only 8 mg."
Diagnosis: Hygroscopic Water Uptake. Root Cause: Methyl L-daunosamine HCl is highly hygroscopic.[1] It absorbs atmospheric moisture rapidly, forming a "goo" or simply increasing the sample weight with water mass. Solution:
-
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh rapidly in a dry box or glove bag if possible.
-
Correction: Determine water content via Karl Fischer titration (or check CoA) and correct the weighed mass.
-
Formula:
-
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Target: Long-term storage (up to 3 months) at -20°C.
| Step | Action | Critical Technical Note |
| 1 | Solvent Prep | Prepare 10 mM Sodium Acetate Buffer, pH 5.5 .[1] Filter through 0.22 µm membrane. |
| 2 | Weighing | Weigh Methyl L-daunosamine HCl. Note: Do not use a spatula that has touched basic substances. |
| 3 | Dissolution | Add buffer to achieve ~90% of final volume. Vortex gently. |
| 4 | pH Check | Spot check pH. It should remain ~5.5. If < 4.0, adjust carefully with dilute NaOH (do not overshoot > 7.0). |
| 5 | Finalize | Dilute to volume. Aliquot into amber glass vials (protects from light/heat). |
| 6 | Storage | Flash freeze in liquid nitrogen and store at -80°C (Best) or -20°C (Acceptable). |
Protocol B: Rapid Purity Check (TLC)
Use this to verify integrity before starting a synthesis.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (80 : 20 : 1).
-
Visualization: Ninhydrin Stain (The amine will turn purple/red upon heating).
-
Pass Criteria: Single spot.
-
Fail: Spot at baseline (hydrolysis product/free sugar) or multiple streaks (oxidation).
-
Visualizations
Figure 1: Stability & Degradation Pathways
This diagram illustrates the "Safe Zone" for the molecule and the chemical consequences of exiting it.
Caption: Chemical fate of Methyl L-daunosamine HCl. Green box indicates the optimal storage form. Red boxes indicate irreversible degradation products.[1]
Figure 2: Solvent Selection Decision Tree
A logic flow for researchers choosing a solvent for reaction or analysis.
Caption: Decision matrix for solvent selection to minimize degradation risks during experimental workflows.
References
-
PubChem. Daunosamine - Compound Summary (Structural Basis for Hydrolysis). [Link]
Sources
Removal of common impurities from synthetic Methyl L-daunosamine HCl.
The following technical guide serves as a specialized support resource for researchers working with Methyl L-daunosamine HCl (Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside hydrochloride).
This guide prioritizes the removal of stereochemical impurities (epimers), anomeric mixtures, and synthetic byproducts common to anthracycline sugar synthesis.
Product: Methyl L-daunosamine HCl CAS: 115388-97-1 (Generic for isomers), 19196-51-1 (Free base/related) Application: Intermediate for Doxorubicin/Daunorubicin analogs; Glycomimetic synthesis.
Part 1: Diagnostic Triage & Impurity Profiling
Before attempting purification, you must identify the nature of your contamination.[1] Synthetic amino sugars are prone to specific stereochemical scrambling.
Q1: I see "shadow" peaks in my proton NMR. Is this degradation?
Diagnosis: Likely Stereoisomers or Anomers , not degradation. Methyl L-daunosamine possesses three chiral centers (C-1, C-3, C-4) and one defined methyl group (C-5).
-
Anomers (α vs β): The "Methyl" glycosidation often yields a mixture.
-
Diagnostic: Check the H-1 signal (anomeric proton).
-
-anomer:
~4.7–5.0 ppm (broad singlet or small coupling Hz). -
-anomer:
~4.2–4.5 ppm (doublet, –9 Hz, diaxial).
-
-
C-4 Epimer (L-Acosamine): The most common synthetic impurity (up to 15% in unoptimized routes).
-
Diagnostic: Check H-4. Daunosamine (lyxo) has an axial H-4 (narrow coupling). Acosamine (arabino) has an equatorial H-4 (larger coupling/different shift).
-
Q2: My HPLC trace is flat, but the product is impure.
Diagnosis: Detection Failure. Methyl L-daunosamine lacks a UV-active chromophore (no aromatic rings or conjugated systems).
-
Solution: Do not use standard UV (254 nm).
-
Correct Methods:
-
ELSD / CAD: Evaporative Light Scattering or Charged Aerosol Detection (universal for non-volatiles).
-
RI: Refractive Index (low sensitivity, requires isocratic flow).
-
Derivatization: Pre-column derivatization of the amine with Fmoc-Cl or OPA (o-phthalaldehyde) to induce UV/Fluorescence activity.
-
Part 2: Troubleshooting & Removal Protocols
Issue A: Removal of the C-4 Epimer (L-Acosamine)
Context: The conversion of L-rhamnal or sugar ketones often produces the thermodynamic "arabino" isomer (acosamine) alongside the kinetic "lyxo" target (daunosamine).
Protocol: Selective Recrystallization (The "Ethanol Switch") Daunosamine HCl crystallizes differently than Acosamine HCl due to the H-bond network of the C-4 hydroxyl.
-
Dissolution: Dissolve the crude brown/yellow solid in a minimum volume of hot absolute ethanol (60°C).
-
Ratio: ~5 mL EtOH per gram of crude.
-
-
Filtration: Filter hot through a 0.45 µm PTFE membrane to remove inorganic salts (NaCl/KCl) or polymerized tars.
-
Nucleation: Allow the filtrate to cool to room temperature (RT) slowly.
-
Anti-solvent Addition: Add Diethyl Ether (Et₂O) or MTBE dropwise until persistent turbidity is observed.
-
Target Ratio: 1:2 (EtOH:Ether).
-
-
Crystallization: Store at 4°C for 12 hours.
-
Result: Methyl L-daunosamine HCl typically crystallizes as white needles. The acosamine isomer often remains in the mother liquor.
-
-
Wash: Filter and wash with cold 1:1 EtOH:Et₂O.
Issue B: Product is an Oil/Gum (Won't Solidify)
Context: Residual solvents (DMF, Pyridine) or excess HCl prevent lattice formation.
Protocol: Trituration & Solvent Swap
-
Evaporation: Rotovap the oil to dryness. Re-dissolve in a small amount of Methanol .
-
Azeotrope: Add Toluene and evaporate again (3x) to remove traces of water and pyridine.
-
Trituration: Add Acetone (anhydrous) to the residue and sonicate vigorously.
-
Mechanism:[2] Amino sugar salts are insoluble in acetone; organic impurities often are. The oil should transform into a white powder.
-
-
Collection: Filter the resulting solid immediately (hygroscopic).
Issue C: Silica Column "Ate" My Product
Context: The free amine group binds irreversibly to acidic silanols on standard silica gel.
Protocol: Amine-Deactivated Chromatography Do not use standard silica.
-
Option 1: Basified Eluent.
-
Eluent: DCM : Methanol : NH₄OH (25% aq) (e.g., 90:9:1).
-
Note: The ammonia competes for silanol sites, allowing the sugar amine to elute.
-
-
Option 2: Neutral Alumina.
-
Use Aluminum Oxide (Neutral, Brockmann Grade III) instead of silica. Elute with DCM/MeOH gradients.
-
Part 3: Comparative Data & Decision Logic
Impurity Separation Efficiency Table
| Impurity Type | Recommended Method | Solvent System | Expected Recovery |
| C-4 Epimer (Acosamine) | Fractional Crystallization | EtOH / Et₂O | 60-70% (High Purity) |
| Anomers ( | Column Chromatography | DCM / MeOH / NH₄OH | 85% (Separation difficult) |
| Inorganic Salts | Solubility Filtration | Hot EtOH (Salts insoluble) | >95% |
| Color/Tars | Activated Carbon | Methanol (Cold) | 90% |
Workflow Visualization
Caption: Decision tree for the purification of Methyl L-daunosamine HCl, prioritizing salt removal and epimer separation.
Part 4: Storage & Stability
-
Hygroscopicity: The HCl salt is extremely hygroscopic.
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Handling: Allow the vial to warm to room temperature before opening to prevent water condensation, which causes hydrolysis of the methyl glycoside over time.
-
-
Stability: Stable in solid form for >2 years. In aqueous solution, the methyl glycoside bond is susceptible to acid hydrolysis (reverting to free L-daunosamine). Avoid acidic aqueous storage.
References
-
Hauser, F. M., & Ellenberger, S. R. (1986). Synthesis of 3-amino-2,3,6-trideoxy-L-lyxo-hexose (L-daunosamine) hydrochloride.[3][4] Chemical Reviews, 86(1).
-
Horton, D., & Weckerle, W. (1975).[4] A preparative synthesis of 3-amino-2,3,6-trideoxy-L-lyxo-hexose (daunosamine) hydrochloride from D-mannose.[4] Carbohydrate Research, 44(2), 227-240.[4]
-
CymitQuimica. (n.d.). L-Daunosamine HCl Product Specifications. CymitQuimica Catalog.
-
PubChem. (n.d.). Methyl L-daunosamine hydrochloride Compound Summary. National Library of Medicine.
-
Splendid Lab. (n.d.). Methyl beta-L-Daunosamine Hydrochloride Specifications. Splendid Lab.
Sources
Preventing degradation of Methyl L-daunosamine during reaction workup.
Welcome to the technical support resource for handling Methyl L-daunosamine. This guide is designed for researchers, chemists, and drug development professionals who work with this critical aminosugar, a key component of anthracycline antibiotics like daunorubicin and doxorubicin. The stability of the glycosidic bond and the amino group is paramount for synthetic success and biological activity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent degradation during reaction workup and ensure the integrity of your final compound.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific experimental observations that may indicate degradation of Methyl L-daunosamine and provides actionable solutions.
Question 1: My reaction seems complete by TLC, but after workup, my yield is significantly lower than expected and I see multiple new spots, some near the baseline. What's happening?
Answer: This is a classic sign of compound degradation during the workup phase. The appearance of multiple new spots, especially polar ones that stick to the baseline on a normal-phase TLC plate, suggests the formation of more hydrophilic byproducts. The primary culprits are acid-catalyzed hydrolysis and, to a lesser extent, oxidation.
-
Causality - The "Why": Methyl L-daunosamine contains an acid-labile methyl glycoside at the anomeric (C-1) position and a nucleophilic amino group. The glycosidic bond is essentially an acetal, which is notoriously unstable under acidic conditions[1]. Any residual acidic reagents, catalysts, or even acidic byproducts from your reaction can catalyze the cleavage of this bond during aqueous workup, yielding methanol and the free sugar (L-daunosamine). This free sugar is significantly more polar and may undergo further degradation.
-
Immediate Troubleshooting Steps:
-
Check pH: Before any aqueous wash, and after quenching, use a pH strip to test the aqueous layer. If it is acidic (pH < 6), the workup conditions are too harsh.
-
Quenching Strategy: Ensure your reaction is fully quenched before adding water. For reactions involving acid, a slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base is critical until effervescence ceases.
-
Temperature Control: Perform all extractions and washes at a low temperature (0 °C to room temperature). Elevated temperatures, especially in the presence of trace acid or base, will accelerate degradation[2].
-
Question 2: My NMR and Mass Spectrometry data are inconsistent. The mass spectrum shows a loss of 31 Da (CH₃O) or 15 Da (CH₃), and the characteristic methoxy singlet (~3.4 ppm) is absent in the ¹H NMR. How do I prevent this cleavage?
Answer: This data definitively points to the hydrolysis of the C-1 methyl glycoside. The loss of the methoxy group is the most common degradation pathway for this molecule. Preventing this requires a stringent focus on maintaining a neutral to slightly basic environment throughout the entire workup process.
-
Causality - The "Why": The mechanism involves protonation of the glycosidic oxygen, followed by departure of methanol to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then readily attacked by water present in the workup, leading to the formation of the hemiacetal (the free sugar), which exists in equilibrium with its open-chain form.[1][3]
-
Preventative Protocol:
-
Neutralize First: Before proceeding to a standard aqueous workup, ensure the reaction mixture is neutralized. If the reaction was run under acidic conditions, quench with a slurry of NaHCO₃ in your extraction solvent until the pH of a small aqueous aliquot is between 7.5 and 8.5.
-
Use Buffered Washes: Instead of washing with deionized water, which can be slightly acidic due to dissolved CO₂, use a phosphate-buffered saline (PBS) solution at pH 7.4 or a dilute bicarbonate solution.
-
Minimize Contact Time: Perform your aqueous extractions swiftly. Do not let the reaction mixture sit in a separatory funnel with an aqueous layer for extended periods.
-
Question 3: I observe significant product loss or discoloration after removing the solvent with a rotary evaporator, even though the workup seemed fine. Can degradation occur at this stage?
Answer: Yes, significant degradation can occur during solvent evaporation. This is a common issue where trace impurities, which were benign in dilute solution, become potent catalysts for degradation upon concentration.[4]
-
Causality - The "Why": If even catalytic amounts of acid (e.g., residual HCl, trifluoroacetic acid) or base are not completely removed during the washing steps, their concentration increases dramatically as the solvent is removed. This, combined with the mild heat often used for evaporation, creates a highly destructive environment for a sensitive molecule like Methyl L-daunosamine. Discoloration may also suggest oxidation of the amino group.
-
Best Practices for Solvent Removal:
-
Confirm Neutrality: Before concentrating, perform a final wash of your organic layer with brine (saturated NaCl solution). After separation, test the pH of the brine wash to ensure it is neutral (pH ~7).
-
Thorough Drying: Ensure the organic layer is rigorously dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Water can participate directly in hydrolysis.
-
Low-Temperature Evaporation: Concentrate your solution at a reduced temperature (<30 °C).
-
Co-evaporation: After most of the solvent is removed, add a high-boiling, non-polar, and neutral solvent like toluene and continue evaporation. This helps to azeotropically remove final traces of water and volatile acids.
-
Key Degradation Pathways Diagram
Caption: Key degradation pathways for Methyl L-daunosamine.
Frequently Asked Questions (FAQs)
Question 1: What is the ideal pH range to maintain during the aqueous workup of Methyl L-daunosamine?
Answer: The optimal pH range is slightly basic, typically between pH 7.5 and 9.0 .
-
Rationale:
-
Avoiding Acid Hydrolysis: Keeping the pH above 7 is critical to prevent the acid-catalyzed cleavage of the methyl glycoside.[5][6]
-
Free-Basing the Amine: The amino group needs to be in its neutral, free-base form (R-NH₂) to be soluble in common organic extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). If the pH is too low, the amine will be protonated (R-NH₃⁺), making it a salt that is highly soluble in the aqueous layer, leading to poor extraction efficiency and low yields.
-
Avoiding Strong Base Degradation: While a basic pH is required, excessively high pH levels (pH > 10) should be avoided as they can promote other degradation pathways, such as elimination or epimerization, especially if other sensitive functional groups are present on the molecule.
-
| Parameter | Recommendation | Justification |
| Optimal pH Range | 7.5 - 9.0 | Prevents glycoside hydrolysis while ensuring the amine is in its free base form for extraction. |
| Recommended Buffer | Saturated NaHCO₃ | Mildly basic, effective at neutralizing acids, and readily available. |
| Alternative Buffer | Phosphate Buffer (0.5 M, pH 7.5) | Offers precise pH control but requires preparation. |
Question 2: What specific reagents and conditions should be avoided during workup?
Answer: Protecting Methyl L-daunosamine requires careful selection of reagents. The following should be avoided or used with extreme caution.
| Reagent/Condition Class | Specific Examples | Reason for Avoidance |
| Strong Acids | HCl (>0.1M), H₂SO₄, TFA, Acetic Acid | Rapidly catalyzes the hydrolysis of the methyl glycoside.[1] |
| Strong Bases | NaOH (>0.1M), KOH, LiOH | Can promote elimination reactions or epimerization at stereocenters adjacent to carbonyls (if present). |
| Strong Oxidizing Agents | Bleach (NaOCl), KMnO₄, H₂O₂ | The amino group is susceptible to oxidation, which can lead to N-oxides or other undesired side products.[7][8] |
| High Temperatures | Rotary evaporation > 35 °C, heating during workup | Significantly accelerates all degradation pathways, especially hydrolysis.[2] |
Question 3: Can you provide a standard, "gold-standard" workup protocol for a generic reaction producing Methyl L-daunosamine?
Answer: Absolutely. This protocol is designed to be robust and protective. It assumes the reaction was run in an organic solvent (e.g., DCM, THF) and needs to be purified from non-volatile byproducts.
Gold-Standard Protective Workup Protocol
-
Cooling & Quenching (Crucial First Step):
-
Cool the reaction vessel to 0 °C in an ice-water bath.
-
Slowly add a quenching agent. The choice depends on the reaction chemistry, but for neutralizing acid, add saturated aqueous NaHCO₃ solution dropwise until gas evolution stops completely. For other reactive reagents, use an appropriate scavenger.
-
-
Phase Separation & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
If needed, add more organic solvent (e.g., Ethyl Acetate or DCM) to ensure a sufficient volume for extraction.
-
Add deionized water or brine to dissolve salts.
-
Shake the funnel gently at first, venting frequently, then more vigorously. Allow the layers to separate fully.
-
Drain the organic layer. Re-extract the aqueous layer two more times with fresh organic solvent to maximize recovery.
-
-
Washing the Combined Organic Layers:
-
Combine all organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated Aqueous NaHCO₃ (x1): To remove any final traces of acid.
-
Brine (Saturated Aqueous NaCl) (x2): To remove the bulk of dissolved water and break up any minor emulsions.
-
-
After the final brine wash, test the pH of the aqueous layer with a pH strip to confirm it is neutral (~7-8).
-
-
Drying:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a generous portion of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing. Let it sit for at least 15-20 minutes to ensure complete drying.
-
-
Filtration & Concentration:
-
Filter the dried organic solution through a cotton plug or filter paper into a clean, pre-weighed round-bottom flask.
-
Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate the solution using a rotary evaporator with the water bath temperature set to ≤30 °C .
-
Once the solvent is removed, the crude Methyl L-daunosamine is ready for further purification (e.g., column chromatography).
-
Workup Protocol Flowchart
Caption: Recommended protective workup workflow.
Question 4: What are the best analytical methods to monitor for potential degradation?
Answer: A multi-pronged analytical approach is best for both detecting and quantifying degradation.
-
Thin-Layer Chromatography (TLC): The first line of defense. It's a rapid, qualitative method to visualize the purity of your sample. Degradation is often indicated by the appearance of new, more polar spots (lower Rf value). Use a stain like ninhydrin to specifically visualize amine-containing spots.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. An HPLC method can separate the desired product from degradation byproducts and allow you to calculate the precise purity.[9] For carbohydrates without a strong chromophore, detectors like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Pulsed Amperometric Detector (PAD) are often used.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying what the impurities are. By obtaining the mass of the impurity peaks, you can confirm if they correspond to expected degradation products (e.g., the hydrolyzed free sugar).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your final, purified product. It can confirm the presence of the key methyl glycoside peak and the correct stereochemistry, and can help identify the structure of major impurities if they are present in sufficient quantity (>1-5%).
By adhering to these principles of careful pH control, temperature management, and validated protocols, researchers can confidently navigate the workup of reactions involving Methyl L-daunosamine, ensuring high yields and the structural integrity of this vital chemical entity.
References
-
Medscape. (2024). Cardiac Glycoside Plant Poisoning Workup. [Link]
-
ResearchGate. (2023). Advances in Protecting Groups for Oligosaccharide Synthesis. [Link]
-
Weizmann Institute of Science. (1974). Photosensitive Protecting Groups of Amino Sugars and Their Use in Glycoside Synthesis. 2-Nitrobenzyloxycarbonylamino and 6-Nitroveratryloxycarbonylamino Derivatives. [Link]
-
National Institutes of Health (PMC). (n.d.). Recent Advances in Chemical Synthesis of Amino Sugars. [Link]
-
National Institutes of Health (PMC). (n.d.). Increasing carbohydrate diversity via amine oxidation: Aminosugar, hydroxyaminosugar, nitrososugar and nitrosugar biosynthesis in bacteria. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of (L)-daunosamine and related amino sugars. [Link]
-
ResearchGate. (2021). Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars. [Link]
-
National Institutes of Health (PMC). (2021). Synthesis of Acids and Amino Acids by Selective Oxidation of Primary Hydroxyl Groups to Carboxylic acids in Sugars. [Link]
-
National Institutes of Health (PMC). (2018). Significant release and microbial utilization of amino sugars and D-amino acid enantiomers from microbial cell wall decomposition in soils. [Link]
-
PubMed. (n.d.). Determination of amino sugars and amino acids in glycoconjugates using precolumn derivatization with o-phthalaldehyde. [Link]
-
Acta Pharmaceutica Hungarica. (2021). Determination of Amino Sugars in Blood Serum Samples by RP-HPLC Method. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection. [Link]
-
ResearchGate. (2012). Comparison of HPLC Methods for the Determination of Amino Sugars in Soil Hydrolysates. [Link]
-
PubMed. (n.d.). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. [Link]
-
Chemistry Steps. (n.d.). Oxidation of Monosaccharide Carbohydrates. [Link]
-
National Institutes of Health (PMC). (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. [Link]
-
ResearchGate. (2007). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state. [Link]
-
National Institutes of Health (PMC). (n.d.). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Monosaccharide Carbohydrates - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increasing carbohydrate diversity via amine oxidation: Aminosugar, hydroxyaminosugar, nitrososugar and nitrosugar biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Significant release and microbial utilization of amino sugars and D-amino acid enantiomers from microbial cell wall decomposition in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing poor reactivity of Methyl L-daunosamine hydrochloride in glycosylations.
Topic: Addressing Poor Reactivity of Methyl L-Daunosamine Hydrochloride Ticket ID: DAUN-GLYCO-001 Status: Resolved / Guide Published
Executive Summary
You are encountering poor reactivity because Methyl L-daunosamine hydrochloride (CAS 32385-06-1) is a dormant precursor , not a reactive glycosyl donor.
In its supplied form, the molecule presents three synthetic barriers:
-
Anomeric Latency: The methyl glycoside is chemically inert to standard coupling conditions.
-
Nucleophilic Interference: The C3-amine (even as a salt) poisons Lewis acid catalysts.
-
Stereochemical Instability: The 2-deoxy nature precludes Neighboring Group Participation (NGP), making
-selectivity difficult to control.
This guide provides the industry-standard "Activation Pipeline" to convert this precursor into a reactive Glycosyl Chloride or Thioglycoside donor.
Module 1: The Activation Pipeline (Precursor Donor)
You cannot glycosylate the methyl glycoside directly. You must traverse the following chemical pathway to generate the reactive species (1) .
The "Gold Standard" Protocol: N-TFA / Glycosyl Chloride Route
Target Donor: 3-N-trifluoroacetyl-4-O-acetyl-L-daunosaminyl chloride.[1]
Step 1: Amine Protection (N-Trifluoroacetylation) The free amine is the primary cause of catalyst poisoning. The hydrochloride salt is too insoluble for efficient coupling.
-
Reagents: Trifluoroacetic anhydride (TFAA), dry Methanol (MeOH), Triethylamine (Et3N).
-
Procedure: Suspend Methyl L-daunosamine HCl in dry MeOH. Add 2.5 equiv Et3N, followed by 1.5 equiv TFAA at 0°C. Stir 2h.
-
Why: The Trifluoroacetyl (TFA) group removes the basicity of the amine, preventing interference with Lewis acids (e.g., TMSOTf, AgOTf) in the next steps.
Step 2: Acetolysis (Conversion to Acetate)
-
Reagents: Acetic Anhydride (
), Acetic Acid (AcOH), Sulfuric Acid ( , cat). -
Procedure: Treat the N-TFA methyl glycoside with
at 0°C RT. -
Result: This cleaves the stable O-Methyl bond and installs an O-Acetyl group at C1 and C4.
-
Critical Check: Ensure the product is the 1,4-di-O-acetyl species.
Step 3: Chlorination (Donor Generation)
-
Reagents:
(Titanium tetrachloride) or in Ether. -
Procedure: Dissolve the acetate in dry DCM. Add
(1.1 equiv) at 0°C. -
Mechanism: The Lewis acid activates the anomeric acetate, which is displaced by chloride.
-
Outcome: You now have the reactive Glycosyl Chloride . This species is unstable and should be used immediately or stored under strict anhydrous conditions at -20°C.
Visualizing the Activation Workflow
Figure 1: The mandatory activation pipeline to convert the stable storage form into a reactive donor.
Module 2: Glycosylation & Stereocontrol
Once you have the Glycosyl Chloride , you face the "2-deoxy problem": the lack of a C2 substituent means there is no group to guide the stereochemistry to the
Protocol: Koenigs-Knorr Type Coupling
| Parameter | Recommendation | Scientific Rationale |
| Donor | N-TFA-Daunosaminyl Chloride | Chloride is small and electronegative, favoring |
| Promoter | AgOTf (Silver Triflate) | Ag+ abstracts the chloride, generating a reactive oxocarbenium ion. AgOTf is soluble and highly reactive. |
| Solvent | DCM / Ether (3:1) | Ether coordinates the oxocarbenium ion from the |
| Temp | -40°C to -20°C | Low temperature favors the kinetic product and stabilizes the reactive intermediate. |
| Scavenger | Molecular Sieves (4Å) | CRITICAL. Moisture hydrolyzes the chloride donor back to the hemiacetal instantly. |
Troubleshooting the Stereochemistry
The 2-deoxy cation is "hot" (highly reactive). Without C2-participation, you get a mixture.
-
To maximize
-selectivity (Axial): Use the Glycosyl Chloride donor in Ether/DCM. The chloride inherently favors the -position due to the anomeric effect, and ether shielding enhances this. -
To maximize
-selectivity (Equatorial): This is very difficult with daunosamine. You may need to use a Glycal assembly approach (Danishefsky method) involving iodonium-mediated coupling, followed by reduction.
Pathway Diagram: Stereochemical Determinants
Figure 2: Decision tree for stereochemical outcomes. Ether solvents reinforce the natural alpha-preference of daunosamine.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently below 10% when using the Methyl Daunosamine HCl directly with TMSOTf? A: You are trying to activate a stable acetal (methyl glycoside) with a Lewis acid in the presence of a free amine salt. The amine (even as HCl) can partly deprotonate or coordinate to the TMSOTf, deactivating it. Furthermore, the methyl group is a poor leaving group compared to a chloride or imidate. You must convert to the chloride or thioglycoside first.
Q2: Can I use the Fmoc protecting group instead of TFA?
A: It is risky. The basic conditions required to remove Fmoc (piperidine) often degrade sensitive anthracycline aglycones. The N-TFA group is preferred because it is removed by mild basic hydrolysis (NaOH or
Q3: I see a significant amount of "Glycal" byproduct. What happened? A: If you use a base that is too strong during the glycosylation (or if the temperature is too high), the glycosyl chloride can undergo elimination to form the 2,3-unsaturated glycal (elimination of HCl). Ensure your reaction stays below -20°C and use a non-nucleophilic base (like TTBP) if acid scavenging is absolutely necessary.
Q4: Is there a more modern alternative to the Glycosyl Chloride method? A: Yes. The Thioglycoside donor (S-Phenyl or S-Tolyl) is more stable for storage. It can be activated using NIS/TfOH (N-Iodosuccinimide / Triflic Acid). This method is often cleaner but requires careful handling of the strong acid promoter [2].
References
-
Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. Source: PubMed / NIH Context: Describes the coupling of N-TFA-daunosaminyl chloride to aglycones. URL:[Link]
-
Synthesis of N-trifluoroacetyl-L-acosamine, N-trifluoroacetyl-L-daunosamine, and their 1-thio analogs. Source: PubMed / NIH Context: details the synthesis of Thio-donors and the N-TFA protection strategy. URL:[Link]
-
Diversified synthesis and α-selective glycosylation of 3-amino-2,3,6-trideoxy sugars. Source: Organic Chemistry Frontiers (RSC) Context: Modern approaches to controlling stereoselectivity in amino-deoxy sugars. URL:[Link]
Sources
Technical Support Center: Improving the Regioselectivity of Glycosylation with Polyhydroxylated Acceptors
Welcome to the Technical Support Center for advanced glycosylation challenges. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex carbohydrates. Here, we address the nuanced issue of controlling regioselectivity when working with polyhydroxylated acceptor molecules. The following troubleshooting guides and frequently asked questions are curated from both foundational chemical principles and field-proven insights to help you navigate the complexities of your glycosylation reactions.
I. Understanding the Core Challenge: The "Why" Behind Poor Regioselectivity
At its heart, achieving regioselectivity in the glycosylation of polyhydroxylated acceptors is a challenge of differentiating between multiple, often sterically and electronically similar, hydroxyl groups. The outcome of these reactions is a delicate interplay of various factors, including the inherent reactivity of the acceptor's hydroxyl groups, the nature of the glycosyl donor, the choice of protecting groups, the reaction conditions, and the catalyst or promoter system employed.[1][2][3] A lack of control over any of these variables can lead to a mixture of constitutional isomers, complicating purification and significantly reducing the yield of the desired product.
II. Frequently Asked Questions (FAQs)
Q1: How do I begin to troubleshoot a glycosylation reaction that is giving poor regioselectivity?
A1: A systematic approach is crucial. Instead of altering multiple parameters at once, begin by dissecting the reaction components and conditions. The logical workflow is to first assess the intrinsic reactivity of your acceptor, then evaluate the donor's influence, and finally, optimize the external reaction conditions.
Here is a decision-making workflow to guide your troubleshooting process:
Caption: A stepwise workflow for troubleshooting poor regioselectivity in glycosylation reactions.
Q2: Which hydroxyl group on my polyhydroxylated acceptor is most likely to react?
A2: While a definitive prediction without experimental data is challenging, general principles can guide your initial hypothesis. Primary hydroxyl groups are typically more sterically accessible and thus more reactive than secondary hydroxyls.[4] However, electronic effects and intramolecular hydrogen bonding can significantly alter this reactivity profile. For instance, an electron-withdrawing group near a hydroxyl can decrease its nucleophilicity, while the potential for hydrogen bonding can enhance the nucleophilicity of a specific hydroxyl group.[5]
Q3: Can the choice of solvent dramatically impact the regioselectivity of my glycosylation reaction?
A3: Absolutely. The solvent plays a critical role in stabilizing or destabilizing the reactive intermediates of the glycosylation reaction, thereby influencing the reaction pathway and its selectivity.[6][7][8] For instance, ethereal solvents like diethyl ether or dioxane can favor the formation of α-glycosides, while nitrile solvents such as acetonitrile tend to promote the formation of β-glycosides.[7][9] This is attributed to the ability of nitrile solvents to form a nitrilium intermediate that shields the α-face of the oxocarbenium ion, directing the acceptor to attack from the β-face.[7][9]
III. Troubleshooting Guides
Problem 1: My reaction yields a nearly inseparable mixture of regioisomers.
This is a common and frustrating issue that often points to a lack of sufficient differentiation between the hydroxyl groups of the acceptor.
Causality and Solution Pathways:
-
Insufficient Steric or Electronic Differentiation: When the hydroxyl groups on the acceptor have very similar steric and electronic environments, the glycosyl donor will react with them at comparable rates.
-
Solution 1: Strategic Use of Protecting Groups: Introduce a temporary, sterically bulky protecting group to selectively block all but the desired hydroxyl group. Silyl ethers, such as TBDPS or TIPS, are excellent candidates for this purpose due to their steric bulk and orthogonality to many other common protecting groups.[10][11] For diols, cyclic protecting groups like benzylidene acetals can be employed to protect specific pairs of hydroxyls, leaving others available for glycosylation.[4]
-
Solution 2: Catalyst-Controlled Glycosylation: Employ a catalyst that can selectively activate one hydroxyl group over others.[12] For example, certain organocatalysts or transition metal complexes can form a temporary complex with the acceptor, directing the glycosylation to a specific position.[12]
-
Problem 2: The regioselectivity of my reaction is inconsistent between batches.
Inconsistent results often stem from subtle variations in reaction setup and conditions that have a magnified effect on the delicate energy differences that govern regioselectivity.
Causality and Solution Pathways:
-
Sensitivity to Temperature Fluctuations: Glycosylation reactions can be highly sensitive to temperature.[13][14] Even small variations can alter the relative rates of competing reaction pathways, leading to different product ratios.
-
Solution: Precise Temperature Control: Implement strict temperature control using a cryostat or a well-calibrated cooling bath. It has been observed that lower temperatures often favor the kinetically controlled product, which may be a single regioisomer.[15]
-
-
Variable Reagent Purity or Water Content: Trace amounts of water or other impurities in your reagents or solvents can interfere with the reaction, leading to inconsistent outcomes.
-
Solution: Rigorous Reagent and Solvent Preparation: Ensure all reagents are of the highest purity and that solvents are rigorously dried before use. The use of molecular sieves is highly recommended to maintain anhydrous conditions throughout the reaction.
-
Problem 3: I am observing the desired regioselectivity, but the stereoselectivity at the anomeric center is poor.
Regioselectivity and stereoselectivity are often intertwined. The factors that influence where the glycosidic bond forms can also affect the facial selectivity of the acceptor's approach to the anomeric center.
Causality and Solution Pathways:
-
Influence of Protecting Groups on the Donor: The protecting groups on the glycosyl donor have a profound impact on stereoselectivity.[16] Participating groups at the C-2 position, such as acyl groups (e.g., acetyl, benzoyl), will typically lead to the formation of 1,2-trans-glycosides through the formation of a dioxolenium ion intermediate.[16] In contrast, non-participating groups like benzyl ethers will generally favor the formation of 1,2-cis-glycosides.[16]
-
Solution: Judicious Choice of Donor Protecting Groups: To favor a specific stereoisomer, select a donor with the appropriate C-2 protecting group. If a 1,2-trans linkage is desired, use a donor with a participating group. For a 1,2-cis linkage, a donor with a non-participating group is the preferred choice.
-
-
Solvent Effects on Stereoselectivity: As mentioned in the FAQs, the solvent can strongly influence the stereochemical outcome.[6][7]
-
Solution: Solvent Screening: If you are observing poor stereoselectivity, a solvent screen is a valuable experiment. Compare the results in an ethereal solvent (e.g., THF, dioxane) with those in a nitrile solvent (e.g., acetonitrile) to see if you can push the reaction towards the desired stereoisomer.[7]
-
IV. Experimental Protocols
Protocol 1: Screening Reaction Conditions for Optimal Regioselectivity
This protocol outlines a systematic approach to screen key reaction parameters to identify conditions that favor the formation of a single regioisomer.
Materials:
-
Glycosyl donor
-
Polyhydroxylated acceptor
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl ether (Et₂O), Toluene)
-
Promoter/catalyst (e.g., TMSOTf, BF₃·Et₂O)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Molecular sieves (4 Å)
-
Thin Layer Chromatography (TLC) supplies
-
NMR tubes and deuterated solvent
Procedure:
-
Reaction Setup: In parallel, set up a series of small-scale reactions in oven-dried glassware under an inert atmosphere. To each reaction vessel, add the polyhydroxylated acceptor and activated 4 Å molecular sieves.
-
Solvent Addition: Add the chosen anhydrous solvent to each reaction vessel.
-
Temperature Equilibration: Cool the reaction mixtures to the desired starting temperature (e.g., -78 °C, -40 °C, 0 °C).
-
Donor and Promoter Addition: In a separate flask, dissolve the glycosyl donor in the same anhydrous solvent. Add the solution of the donor to the acceptor mixture, followed by the dropwise addition of the promoter/catalyst.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC.
-
Quenching and Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction with a suitable reagent (e.g., triethylamine or pyridine). Allow the mixture to warm to room temperature, dilute with a suitable solvent, and filter to remove the molecular sieves. Wash the organic layer with appropriate aqueous solutions, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture of each reaction by ¹H NMR to determine the ratio of regioisomers.
Data Interpretation:
Summarize your findings in a table to easily compare the impact of different conditions on regioselectivity.
| Entry | Solvent | Temperature (°C) | Promoter | Regioisomeric Ratio (desired:undesired) |
| 1 | DCM | -78 | TMSOTf | e.g., 2:1 |
| 2 | MeCN | -78 | TMSOTf | e.g., 1:3 |
| 3 | Et₂O | -78 | TMSOTf | e.g., 5:1 |
| 4 | DCM | 0 | TMSOTf | e.g., 1.5:1 |
This systematic screening will provide valuable data to guide the optimization of your reaction for improved regioselectivity.
V. Concluding Remarks
The successful regioselective glycosylation of polyhydroxylated acceptors is a testament to a deep understanding of the subtle interplay of steric, electronic, and conformational effects. By adopting a systematic and evidence-based approach to troubleshooting, researchers can navigate the complexities of these reactions and achieve their synthetic goals. This guide provides a foundational framework for this process, but it is the careful observation and interpretation of your own experimental results that will ultimately lead to success.
VI. References
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. National Center for Biotechnology Information. [Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. SciSpace. [Link]
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. ResearchGate. [Link]
-
Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex. PubMed. [Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. SciSpace. [Link]
-
Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. [Link]
-
On the origin of the regioselectivity in glycosylation reactions of 1,2-diols. PubMed. [Link]
-
Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives. PubMed. [Link]
-
Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Royal Society of Chemistry. [Link]
-
Silyl-protective Groups Influencing the Reactivity and Selectivity in Glycosylations. PubMed. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations. ACS Omega. [Link]
-
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. National Center for Biotechnology Information. [Link]
-
Catalytic Glycosylations in Oligosaccharide Synthesis. Chemical Reviews. [Link]
-
High-temperature glycosylation of saccharides to modify molecular conformation of egg white protein and its effect on the stability of high internal phase emulsions. PubMed. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. National Center for Biotechnology Information. [Link]
-
Observations on the Regioselectivity of Glycosylation of Mannose and Glucose: Selective Glycosylation of the Secondary 4Hydroxyl of 4,6Diol Acceptors. ResearchGate. [Link]
-
Site-Selective, Stereocontrolled Glycosylation of Minimally Protected Sugars. National Center for Biotechnology Information. [Link]
-
The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society. [Link]
-
Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Royal Society of Chemistry. [Link]
-
Regioselectivity of Glycosylation Reactions of Galactose Acceptors: An Experimental and Theoretical Study. PubMed. [Link]
Sources
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06139B [pubs.rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. On the origin of the regioselectivity in glycosylation reactions of 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 10. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 11. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-temperature glycosylation of saccharides to modify molecular conformation of egg white protein and its effect on the stability of high internal phase emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
Troubleshooting unexpected side reactions with Methyl L-daunosamine.
Topic: Troubleshooting Unexpected Side Reactions & Activation Protocols
Executive Summary & Core Reactivity Profile
Methyl L-daunosamine (Methyl 3-amino-2,3,6-trideoxy-L-lyxo-hexopyranoside) is the stable, protected storage form of the sugar moiety found in anthracycline antibiotics like Doxorubicin.
While the methyl glycoside itself is relatively inert, unexpected side reactions almost invariably occur during its activation (conversion to a glycosyl donor) or deprotection . The absence of a hydroxyl group at C-2 (2-deoxy nature) and the presence of a nucleophilic amine at C-3 create a unique "reactivity trap" that leads to three primary failure modes:
-
Glycal Elimination: Loss of the donor functionality via C1-C2 double bond formation.
-
Anomeric Scrambling: Loss of stereocontrol (
mixture) due to lack of Neighboring Group Participation (NGP). -
Amine Interference: Self-coupling or catalyst poisoning if the C-3 amine is inadequately masked.
Diagnostic Workflow (Visual Guide)
Before proceeding with specific chemical fixes, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic tree for identifying daunosamine reaction failures based on Thin Layer Chromatography (TLC) profiles.
Technical Guides & Troubleshooting
Issue A: The "Missing Donor" (Glycal Formation)
Symptom: You are attempting to hydrolyze the methyl glycoside or activate a thioglycoside donor, but the product disappears, replaced by a non-reactive, lipophilic byproduct.
Mechanism: 2-deoxy sugars lack the electron-withdrawing oxygen at C-2. This stabilizes the oxocarbenium ion intermediate but also makes the C-1/C-2 protons susceptible to elimination.
The Reaction:
Protocol Fix: The "Titanium Brake" Method To hydrolyze Methyl L-daunosamine without elimination, avoid standard aqueous acid reflux. Use a Lewis Acid approach.
-
Substrate: Methyl N-trifluoroacetyl-L-daunosaminide.
-
Reagent:
(Titanium Tetrachloride) or TMSI (Trimethylsilyl iodide). -
Conditions:
-
Dissolve substrate in dry
. -
Cool to 0°C (Critical: Room temp promotes elimination).
-
Add
(1.1 eq) dropwise. -
Quench with saturated
immediately upon consumption of starting material (monitor by TLC).
-
-
Why this works: Titanium coordinates the anomeric oxygen, facilitating substitution with chloride or acetate without generating the free proton species that drives elimination to the glycal [1].
Issue B: Stereochemical Scramble ( vs )
Symptom: You obtain a 1:1 mixture of anomers (or the wrong anomer) during glycosylation. Mechanism: In standard sugars (like glucose), a group at C-2 (e.g., an acetate) can form a bridge (acetoxonium ion) that blocks one face of the ring, forcing the nucleophile to attack from the opposite side (Neighboring Group Participation). Daunosamine (2-deoxy) lacks this C-2 director.
Data: Solvent & Promoter Effects on Selectivity
| Condition | Solvent | Mechanism | Major Anomer | Ratio ( |
| Kinetic | Ether / DCM | In-situ Anomerization | ~80:20 | |
| Thermodynamic | Acetonitrile | Nitrile Effect (Axial attack) | ~30:70 | |
| Promoter | TMSOTf | Strong Acid (Fast) | Mixed | 50:50 |
| Promoter | NIS / AgOTf | Mild (Controlled) | >90:10 |
Protocol Fix: The Nitrile Effect (for
-
Use Acetonitrile as the sole solvent.
-
Acetonitrile forms an equatorial nitrilium cation intermediate, blocking the
-face. -
The acceptor is forced to attack from the top (axial/
) position.
Issue C: N-Protection Failure (Amine Poisoning)
Symptom: Reaction stalls immediately; acid catalysts (CSA, TfOH) are neutralized; "streaking" on TLC. Mechanism: The C-3 amine is basic. If protected with groups like Boc (acid labile) during an acidic glycosylation, the Boc group may fall off, exposing the free amine. The free amine then acts as a base, neutralizing your glycosylation promoter.
Protocol Fix: The Trifluoroacetamide (TFA) Shield Do not use Boc or Cbz for the initial glycosylation steps of daunosamine. Use the Trifluoroacetyl (TFA) group.
-
Synthesis: Treat Methyl L-daunosamine (HCl salt) with Trifluoroacetic Anhydride (TFAA) in Methanol/Triethylamine.
-
Stability: The N-TFA group is stable to the Lewis Acids used in glycosylation (
, TMSOTf). -
Removal: It is easily removed after glycosylation using mild aqueous base (
or ), which does not cleave the acid-sensitive glycosidic bond of the 2-deoxy sugar [2].
Validated Activation Protocol (Methyl Glycosyl Chloride)
This protocol converts Methyl N-TFA-L-daunosaminide into the reactive Glycosyl Chloride donor, minimizing side reactions.
Prerequisites:
-
Starting Material: Methyl N-trifluoroacetyl-L-daunosaminide.
-
Atmosphere: Argon/Nitrogen (Strictly anhydrous).
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of starting material in 10 mL glacial Acetic Acid (AcOH).
-
Acetolysis: Add 2.0 mL Acetic Anhydride (
) and 0.1 mL concentrated . Stir at RT for 2 hours.-
Checkpoint: TLC should show conversion to the 1-O-acetyl derivative (intermediate).
-
-
Chlorination: Cool the mixture to 0°C. Bubble dry HCl gas into the solution for 15 minutes. Alternatively, treat the isolated 1-O-acetate with
in DCM at 0°C. -
Workup: Pour into ice water, extract rapidly with DCM, and wash with cold saturated
. -
Storage: The resulting Daunosaminyl Chloride is unstable. Do not chromatograph. Use immediately for the coupling reaction.
Diagram: Activation Pathway
Figure 2: Activation pathway from methyl glycoside to reactive donor. The dashed red line indicates the elimination pathway to be avoided by temperature control.
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt of Methyl L-daunosamine directly in glycosylation? A: No. The free ammonium salt is not soluble in organic solvents used for glycosylation (DCM, Ether), and the free amine will quench your catalyst. You must N-protect (preferably N-TFA) and O-protect (usually O-acetyl or O-p-nitrobenzoyl) before activation.
Q: Why do I see a "double spot" for my purified Methyl L-daunosamine?
A: This is likely not an impurity but the anomeric equilibrium . Even as a methyl glycoside, if synthesized via acid catalysis, you may have a mixture of
Q: I'm trying to make Doxorubicin. Can I couple daunosamine to the aglycone (daunomycinone) directly? A: Direct coupling is difficult due to the steric bulk of the aglycone. The industry standard is the Glycal Method (activating the glycal with triphenylphosphine hydrobromide) or the Koenigs-Knorr reaction (using the glycosyl chloride with silver triflate) [3].
Q: My reaction turned black/tarry. What happened? A: This is characteristic of sugar polymerization or decomposition caused by strong acids at room temperature. 2-deoxy sugars are extremely acid-sensitive (more so than glucose). Always neutralize your Lewis acid at low temperature (-20°C to 0°C) before warming up the reaction.
References
-
Grethe, G., et al. (1983).[1] "Synthesis of daunosamine." The Journal of Organic Chemistry, 48(26), 5309–5315.[1] Link
-
Horton, D., & Weckerle, W. (1976).[2] "Synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose hydrochloride." Carbohydrate Research, 46(2), 227-235.[2] Link
-
Marsh, G. P., et al. (2004). "The synthesis of anthracycline antibiotics." Tetrahedron, 60(13), 2953-2982. Link
-
Hou, D., & Lowary, T. L. (2009). "Recent advances in the synthesis of 2-deoxy-glycosides." Carbohydrate Research, 344(15), 1911-1940. Link
Sources
Minimizing epimerization at C-5 during the synthesis of L-daunosamine.
A Senior Application Scientist's Guide to Minimizing C-5 Epimerization
Welcome to the technical support center for aminosugar synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of L-daunosamine, a critical sugar moiety found in vital anticancer agents like doxorubicin and daunorubicin.[1][2] A recurring and critical challenge in these synthetic campaigns is the undesired epimerization at the C-5 position, which leads to the formation of L-ristosamine, an inactive and difficult-to-separate stereoisomer.
This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you maintain stereochemical fidelity at C-5 and optimize your synthesis for higher purity and yield.
Troubleshooting Guide: C-5 Epimerization Scenarios
This section addresses specific experimental issues. Follow these guides when you encounter evidence of C-5 epimerization in your reaction mixtures.
Scenario 1: Significant C-5 Epimer (L-Ristosamine) Detected in the Final Product
Problem: You have completed the synthesis, but NMR or HPLC analysis reveals a significant percentage of the C-5 epimer, L-ristosamine, contaminating your L-daunosamine product.
Root Cause Analysis: Epimerization at C-5 typically proceeds through the formation of a planar, achiral intermediate (e.g., a carbanion or enolate) after the abstraction of the C-5 proton.[3][4] Subsequent re-protonation can occur from either face, leading to a mixture of stereoisomers. This is often exacerbated during steps involving strong bases, high temperatures, or prolonged reaction times, especially in the final deprotection stages.
Workflow for Resolution
Sources
- 1. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Reconstitution of the dTDP-l-Daunosamine Biosynthetic Pathway Provides Insights into Anthracycline Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical mechanism and specificity of the C5-mannuronan epimerase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of C4-Epimeric Aminosugars: L-Daunosamine vs. L-Acosamine
[1][2]
Executive Summary: The "C4-Switch" Effect
In the optimization of anthracycline antibiotics, the amino-sugar moiety acts as the critical "anchor" within the DNA minor groove. This guide analyzes the specific biological consequences of epimerization at the C-4 position of the sugar ring.
The comparison focuses on L-daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose), the natural sugar found in Doxorubicin and Daunorubicin, versus its C-4 epimer, L-acosamine (3-amino-2,3,6-trideoxy-L-arabino-hexose), the sugar moiety of Epirubicin.[1][2]
Key Finding: While DNA binding affinities remain comparable, the stereochemical inversion from axial (daunosamine) to equatorial (acosamine) at C-4 fundamentally alters the metabolic fate of the molecule, unlocking a unique glucuronidation pathway that significantly reduces cardiotoxicity.
Structural & Conformational Dynamics[2][3]
The biological divergence between these two sugars is dictated by the orientation of the hydroxyl group at Carbon-4.
-
L-Daunosamine: The C4-OH is in the axial position (L-lyxo configuration).[2]
-
L-Acosamine: The C4-OH is in the equatorial position (L-arabino configuration).[2]
This stereochemical distinction governs the molecule's interaction with UDP-glucuronosyltransferases (UGTs) and its hydration shell in the DNA minor groove.
Visualizing the Epimerization
The following diagram illustrates the stereochemical inversion and its immediate impact on metabolic accessibility.
Figure 1: Stereochemical comparison of C4-epimers. The equatorial hydroxyl in L-acosamine is the key structural enabler for glucuronidation.
Biological Performance Comparison
Metabolic Fate: The Glucuronidation Pathway
The most significant functional difference lies in metabolism.[3] The axial C4-OH of L-daunosamine is sterically hindered, preventing efficient conjugation by UGT enzymes.[2][3] Conversely, the equatorial C4-OH of L-acosamine is accessible, making Epirubicin the only anthracycline that undergoes extensive glucuronidation.
| Feature | L-Daunosamine (Doxorubicin) | L-Acosamine (Epirubicin) | Biological Consequence |
| C4-OH Orientation | Axial | Equatorial | Determines UGT substrate specificity. |
| Glucuronidation | Negligible (<1%) | Extensive (Major Pathway) | Acosamine allows formation of 4'-O-glucuronides.[2] |
| Plasma Clearance | ~24–30 L/h/m² | ~45–50 L/h/m² | Acosamine-drugs are cleared ~2x faster.[2][3] |
| Half-Life ( | ~45 hours | ~30 hours | Reduced systemic accumulation.[2][3] |
| Cardiotoxicity | High (Cumulative dose limit ~450 mg/m²) | Reduced (Cumulative dose limit ~900 mg/m²) | Faster clearance spares cardiac tissue.[2][3] |
DNA Binding Kinetics
Both sugars fit into the minor groove of DNA, stabilizing the intercalation of the aglycone (anthracycline ring). However, the hydration spine in the minor groove is sensitive to the C4-OH orientation.
Mechanism of Action: The Metabolic Switch
The following pathway demonstrates why L-acosamine confers a safety advantage over L-daunosamine.
Figure 2: Differential metabolic processing.[2] L-acosamine enables glucuronidation, leading to rapid excretion and reduced toxicity.[2]
Experimental Protocols
To validate these differences in your own lab, use the following protocols for synthesis and binding analysis.
Protocol: Chemical Synthesis of L-Acosamine Donor
Objective: Convert L-daunosamine to L-acosamine via inversion at C-4 for glycosylation studies.
-
Starting Material: Isolate N-trifluoroacetyl-L-daunosamine from hydrolysis of daunorubicin or total synthesis.[2][3]
-
Oxidation: Treat with DMSO/Oxalyl chloride (Swern oxidation) to generate the C-4 ketone (uloside).[2][3]
-
Stereoselective Reduction:
-
Validation:
Protocol: Surface Plasmon Resonance (SPR) for DNA Binding
Objective: Quantify the
Workflow Diagram:
Figure 3: SPR workflow for comparative binding kinetics.
Detailed Steps:
-
Ligand: Biotinylate a hairpin DNA duplex (e.g., 5'-biotin-CGCGCG-loop-CGCGCG-3').[2][3] Immobilize on a Streptavidin (SA) sensor chip to ~300 RU.[2][3]
-
Analytes: Prepare serial dilutions of Doxorubicin (Daunosamine) and Epirubicin (Acosamine) in HBS-EP+ buffer.
-
Injection: Flow rate 30 µL/min, contact time 120s, dissociation time 300s.
-
Analysis: Fit data to a 1:1 Langmuir binding model.
References
-
PubChem. (2026).[2][3] L-Daunosamine: Compound Summary.[1][2][3] National Library of Medicine.[2][3] [Link]
-
FDA Label. (2003).[2][3] Ellence (Epirubicin Hydrochloride) Injection Label.[2][3] Pharmacia & Upjohn Company.[2][3][6] [Link]
-
Camaschella, C., et al. (1982).[2][3] Metabolism of 4'-epidoxorubicin and 4'-deoxydoxorubicin.[2][3][4][7] Cancer Treatment Reports.[2][3][8] [Link]
-
Brimacombe, J. S., et al. (1985).[2][3][9] Convenient syntheses of L-daunosamine and L-acosamine.[2][3][9] Carbohydrate Research.[2][3][8][9] [Link][2]
-
Chaires, J. B., et al. (1990).[2][3] Preferential binding of daunomycin to 5'ATCG and 5'ATGC sequences.[3] Biochemistry.[2][3] [Link]
-
Thibon, A., et al. (2021).[2][3] In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway.[1][2][3] ACS Chemical Biology.[2][3] [Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. L-Daunosamine | C6H13NO3 | CID 160128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of 4'-modified analogs of doxorubicin. unique glucuronidation pathway for 4'-epidoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epirubicin - Wikipedia [en.wikipedia.org]
- 7. Epirubicin and doxorubicin comparative metabolism and pharmacokinetics. A cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Comparison of chemical and enzymatic methods for daunosamine glycosylation.
Topic: Comparison of Chemical and Enzymatic Methods for Daunosamine Glycosylation Content Type: Technical Comparison Guide
Executive Summary
The glycosylation of daunosamine (3-amino-2,3,6-trideoxy-L-lyxo-hexose) is the distinct, rate-limiting step in the synthesis of anthracycline antibiotics like daunorubicin and doxorubicin . This guide compares the two dominant methodologies: Chemical Glycosylation (specifically the Glycal Assembly method) and Enzymatic Glycosylation (mediated by the DnrS glycosyltransferase).
While chemical methods offer industrial scalability and access to diverse analogs, they struggle with stereochemical control (
Part 1: Mechanistic Deep Dive
Chemical Mechanism: The Glycal Assembly Route
The chemical synthesis of 2-deoxy glycosides like daunosamine is notoriously difficult due to the absence of a C-2 substituent to direct stereochemistry via neighboring group participation. The Glycal Method is a standard approach, utilizing an electrophilic promoter (e.g., N-iodosuccinimide/NIS) to activate the double bond of a daunosamine glycal.
-
Mechanism: The promoter generates a transient iodonium ion intermediate. The aglycone (acceptor) attacks, typically leading to a mixture of
- and -glycosides depending on solvent, temperature, and conformation. -
Challenge: The lack of "anchomeric assistance" at C-2 often necessitates complex catalyst design or separation steps to isolate the bioactive
-anomer.
Enzymatic Mechanism: The DnrS Pathway
Nature utilizes DnrS , a glycosyltransferase (GT) from the GT-B superfamily. It catalyzes the transfer of L-daunosamine from an activated donor (TDP-L-daunosamine ) to the aglycone (
-
Mechanism: DnrS likely employs an inverting mechanism (
-like) where an aspartate or glutamate residue in the active site acts as a base, deprotonating the acceptor hydroxyl group. This facilitates direct attack on the anomeric carbon of the donor, displacing TDP with inversion of configuration (from -linked donor to -linked product, assuming the starting material stereochemistry relative to the final product; note that GT mechanisms are complex and DnrS specifically yields the -L-glycoside). -
Advantage: The enzyme's active site acts as a perfect template, ensuring 100% regio- and stereoselectivity.
Figure 1: Comparative biosynthetic and chemical pathways for daunosamine glycosylation.
Part 2: Comparative Analysis
The following table contrasts the two methods based on critical drug development metrics.
| Feature | Chemical Glycosylation (Glycal) | Enzymatic Glycosylation (DnrS) |
| Stereoselectivity | Variable ( | Perfect (Exclusive |
| Yield | High (60-85%) for the coupling step, but lower overall after deprotection. | High (>90%) conversion, but limited by donor availability. |
| Reagents | Toxic/Harsh (Iodonium salts, Triflic acid, DCM). | Green/Mild (Buffer, Mg²⁺, Water/DMSO). |
| Substrate Cost | Low to Moderate (Glycals are synthetic intermediates). | High (TDP-daunosamine is expensive/unstable). |
| Scalability | High (Kg scale possible).[1] | Low to Medium (Restricted by enzyme/donor cost). |
| Atom Economy | Low (Protecting groups, stoichiometric promoters). | High (Direct transfer, catalytic enzyme). |
Part 3: Experimental Protocols
Protocol A: Chemical Glycosylation (Glycal Method)
Target: Synthesis of 7-O-(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)-daunomycinone.
-
Preparation: Dissolve 3-N-trifluoroacetyl-daunosamine glycal (1.0 equiv) and daunomycinone (1.0 equiv) in anhydrous dichloromethane (DCM) under argon.
-
Activation: Cool the mixture to -30°C. Add N-iodosuccinimide (NIS) (1.2 equiv) and a catalytic amount of Triflic Acid (TfOH) (0.1 equiv).
-
Reaction: Stir for 1 hour. The electrophilic iodine activates the glycal double bond, forming an iodonium ion. The C-7 hydroxyl of daunomycinone attacks the anomeric center.
-
Quenching: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine) and sodium bicarbonate.
-
Workup: Extract with DCM, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography. Critical Step: Separate the
-anomer (desired) from the -anomer. -
Deprotection: Treat the purified glycoside with mild base (0.1N NaOH) to remove the N-trifluoroacetyl group and reduce the C-2 iodide (using tributyltin hydride, Bu₃SnH) if an iodo-glycoside was formed.
Protocol B: Enzymatic Glycosylation (In Vitro DnrS Assay)
Target: Self-validating enzymatic turnover of TDP-daunosamine.
-
Buffer System: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0) , 10 mM MgCl₂ (cofactor for GT activity), and 1 mM DTT (stabilizer).
-
Enzyme Prep: Thaw purified recombinant DnrS (approx. 5 µM final concentration).
-
Substrate Mix: Add TDP-L-daunosamine (200 µM) and
-rhodomycinone (100 µM). Note: Dissolve the aglycone in a minimal volume of DMSO (final DMSO < 5%) to ensure solubility. -
Incubation: Incubate at 30°C for 2-4 hours .
-
Termination: Stop the reaction by adding an equal volume of ice-cold methanol.
-
Analysis: Centrifuge (12,000 x g, 10 min) to remove protein precipitate. Analyze the supernatant via HPLC-MS (C18 column, Acetonitrile/Water gradient).
-
Validation: Look for the mass shift corresponding to the addition of the daunosaminyl moiety (approx +129 Da for the sugar fragment minus water). The product should elute as a single sharp peak (single anomer).
-
Part 4: Future Outlook & Hybrid Systems
The "Holy Grail" of glycosylation is the Chemo-Enzymatic Approach . Recent advances utilize "One-Pot" systems where the expensive TDP-daunosamine donor is generated in situ from cheap Glucose-1-Phosphate using the enzymes DnmL, DnmM, DnmU, DnmT, DnmJ, and DnmV , immediately followed by DnrS-mediated glycosylation. This bypasses the isolation of unstable nucleotide sugars and combines the low cost of chemical precursors with the stereoselectivity of enzymes.
References
-
Biosynthesis of Doxorubicin. Wikipedia. Available at: [Link]
-
In Vitro Reconstitution of the dTDP-L-Daunosamine Biosynthetic Pathway. ACS Chemical Biology. Available at: [Link]
-
Synthesis and Antitumor Activity of Anthracycline Disaccharide Glycosides. Journal of Antibiotics. Available at: [Link]
-
Comparison of Enzymatic and Chemical Glycosylation. ResearchGate. Available at: [Link]
Sources
In Silico Dissection: Comparative Docking of L-Daunosamine and Its Analogues with B-DNA
Executive Summary
In the development of anthracycline antibiotics, the aglycone core (e.g., daunomycinone) provides the intercalation "warhead," but the amino-sugar moiety—L-daunosamine —acts as the critical "guidance system." It anchors the drug within the DNA minor groove, dictating sequence specificity and residence time.
This guide provides a comparative technical analysis of L-daunosamine against its key structural analogues (4'-epidaunosamine and 3'-morpholino derivatives). By synthesizing computational docking data, we explore how stereochemical inversions and functional group expansions alter DNA binding thermodynamics. This is not merely a procedural list; it is a strategic framework for rational drug design.
Part 1: The Benchmark — L-Daunosamine Mechanism
To understand the analogues, we must first validate the benchmark. In a standard B-DNA docking simulation (e.g., sequence d(CGATCG)
-
Intercalation: The planar anthraquinone rings slide between GC base pairs (
- stacking). -
Minor Groove Anchoring: The L-daunosamine sugar lies in the minor groove.
-
The Critical Interaction: The protonated 3'-amino group (
) forms a salt bridge or strong hydrogen bond with the negatively charged phosphate backbone of the DNA. This is the primary determinant of the drug's high binding affinity ( to kcal/mol). -
Hydrophobic Packing: The V-shaped geometry of the sugar allows van der Waals contacts with the walls of the minor groove.
-
Part 2: Comparative Analysis of Analogues
We compare the benchmark against two distinct classes of analogues: Stereochemical Variants (changing shape) and Functional Derivatives (changing electronics/sterics).
Scenario A: Stereochemical Inversion (4'-Epidaunosamine)
Found in: Epirubicin
-
Modification: Inversion of the hydroxyl group at the C4' position (equatorial to axial).
-
Docking Consequence:
-
Steric Fit: The axial 4'-OH in epirubicin faces away from the DNA helix core, whereas the equatorial 4'-OH of doxorubicin can participate in a tighter hydrogen bond network with adjacent base pairs.
-
Solvation Penalty: The 4'-epi orientation alters the hydration shell. While the binding energy (
) is often similar to doxorubicin, the kinetics differ. The altered H-bond network results in faster dissociation rates, which correlates clinically with reduced cardiotoxicity (lower tissue accumulation) despite similar antitumor efficacy. -
In Silico Verdict: slightly reduced or equivalent affinity, but distinct H-bond topology.
-
Scenario B: Steric & Electronic Expansion (3'-Morpholino)
Found in: Nemorubicin (PNU-159548)
-
Modification: The 3'-amine is replaced by a morpholine ring.
-
Docking Consequence:
-
Groove Width: The bulky morpholine ring requires a wider minor groove. Docking algorithms often show a penalty if the DNA grid is treated as rigid; flexible receptor docking is required here.
-
Mechanism Shift: Unlike the simple electrostatic anchor of L-daunosamine, the morpholino group (specifically in metholinyl derivatives) can facilitate covalent binding (alkylation) to the DNA guanine at the N2 position. Standard docking predicts high non-covalent affinity due to increased hydrophobic surface area, but QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods are needed to model the alkylation step.
-
Scenario C: Charge Deletion (3'-Deamino / 3'-Hydroxy)
-
Modification: Replacing
with . -
Docking Consequence:
-
Catastrophic Loss: Without the electrostatic clamp to the phosphate backbone, the residence time drops precipitously. Docking scores typically degrade by 2–4 kcal/mol, confirming that intercalation alone (aglycone) is insufficient for drug efficacy.
-
Part 3: Representative Data Summary
The following data summarizes trends observed in comparative docking studies (e.g., using AutoDock Vina or Glide) against a standard dodecamer B-DNA target.
| Ligand / Moiety | Key Modification | Est. Binding Energy ( | Interaction Driver | Sequence Preference |
| Doxorubicin (L-Daunosamine) | Benchmark | -9.4 to -12.1 kcal/mol | Intercalation + 3'- | 5'-GC-3' / 5'-CG-3' |
| Epirubicin (4'-Epi) | C4'-OH Inversion | -9.1 to -11.8 kcal/mol | Similar to Dox; altered H-bond network | Similar to Dox |
| Nemorubicin (Morpholino) | 3'-Morpholine | -10.5 to -13.5 kcal/mol | Enhanced Hydrophobic Packing + Potential Covalent | 5'-CA-3' (Altered) |
| 3'-Deamino Analogue | -6.5 to -7.5 kcal/mol | Pure Intercalation (Weak Groove Binding) | Non-specific |
*Note: Values are representative ranges derived from consensus in silico literature (see References 1, 4, 8). Absolute values vary by force field and DNA sequence.
Part 4: Mechanistic Visualization
Figure 1: The Anthracycline-DNA Pharmacophore
This diagram illustrates the tripartite interaction essential for high-affinity binding.
Caption: The "Anchor and Blade" model. The Aglycone acts as the blade (intercalation), while the L-Daunosamine amine acts as the anchor (electrostatic clamp).
Part 5: Validated Experimental Protocol (AutoDock Vina)
To reproduce these comparative results, follow this self-validating workflow.
Phase 1: Preparation (The Foundation)
-
Receptor (DNA) Prep:
-
Retrieve B-DNA crystal structure (e.g., PDB ID: 1D12 or 1BNA ).
-
Crucial Step: Remove all water molecules except those bridging critical phosphate interactions (if known). For comparative docking, "dry" docking is standard to avoid bias.
-
Add polar hydrogens and Kollman charges.
-
-
Ligand Prep:
-
Construct L-daunosamine and analogues in 3D.
-
Protonation State: You must protonate the 3'-amino group (charge +1) to simulate physiological pH (7.4). Failure to do this invalidates the study.
-
Minimize energy using MM2 or DFT (B3LYP/6-31G*) to establish a relaxed starting geometry.
-
Phase 2: Grid Generation
-
Center: Define the grid box center between the GC base pairs (intercalation site).
-
Dimensions:
Å (0.375 Å spacing). Ensure the box covers the minor groove to allow the sugar to find its orientation.
Phase 3: Docking & Analysis
-
Algorithm: Lamarckian Genetic Algorithm (LGA).
-
Exhaustiveness: Set to 32 or higher.
-
Validation: Re-dock the co-crystallized ligand (if available). RMSD must be
Å.
Figure 2: The Computational Workflow
Caption: Step-by-step in silico workflow for comparative anthracycline docking.
References
-
Arcamone, F., et al. (1997). Structure-activity relationships of anthracyclines.[1][2][3][4][5]Biochimie , 79(9-10), 453-463.
- Priebe, W. (1995). Anthracycline Antibiotics: New Analogues, Methods of Delivery, and Mechanisms of Action. American Chemical Society.
-
Viglasky, V., et al. (2011). DNA interactions of 2-pyrrolinodoxorubicin, a distinctively more potent daunosamine-modified analogue of doxorubicin.Biochemical Pharmacology , 82(10), 1435-1445.
-
Sriram, D., et al. (2005). Molecular docking studies on DNA intercalators.[6]Journal of Chemical Information and Modeling . (Validation of AutoDock for intercalators).
-
Brossard, E. E., & Corcelli, S. A. (2024).[7] Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations.[7]The Journal of Physical Chemistry Letters , 15(21), 5770-5778.[7]
-
Mikaelian, G., & Megariotis, G. (2024).[8] Interactions of a Novel Anthracycline with Oligonucleotide DNA and Cyclodextrins in an Aqueous Environment.[8]The Journal of Physical Chemistry B .
-
Denel-Bobrowska, M., et al. (2017).[5] Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin.[5]Life Sciences , 178, 1-8.
-
Pratik, et al. (2023). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies.International Journal of Molecular Sciences .
Sources
- 1. OhioLINK ETD: Gibbs, Seth [etd.ohiolink.edu]
- 2. scispace.com [scispace.com]
- 3. A computational model for anthracycline binding to DNA: tuning groove-binding intercalators for specific sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural modifications in the sugar moiety as a key to improving the anticancer effectiveness of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
